DMF-dG
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
N'-[9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6O4/c1-18(2)5-15-13-16-11-10(12(22)17-13)14-6-19(11)9-3-7(21)8(4-20)23-9/h5-9,20-21H,3-4H2,1-2H3,(H,16,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXECVVVXPHBGGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to N2-Dimethylformamidine-2'-deoxyguanosine (DMF-dG) Phosphoramidite: Structure, Properties, and Applications in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of N2-dimethylformamidine-2'-deoxyguanosine (DMF-dG) phosphoramidite, a critical building block in the chemical synthesis of oligonucleotides. This document details its chemical structure, key properties, and its application in the widely used phosphoramidite synthesis method. Experimental protocols and quantitative data are presented to assist researchers in the effective utilization of this reagent for the development of therapeutic and diagnostic oligonucleotides.
Chemical Structure and Properties
This compound phosphoramidite is a protected form of the deoxyguanosine nucleoside, modified for efficient incorporation into a growing oligonucleotide chain during solid-phase synthesis. The key structural features include a 5'-dimethoxytrityl (DMT) group for protection of the primary hydroxyl, a β-cyanoethyl group protecting the phosphorus, and a dimethylformamidine (DMF) group protecting the exocyclic amine of the guanine base.
The DMF protecting group is a key feature of this phosphoramidite, offering significant advantages over the more traditional isobutyryl (iBu) group. The electron-withdrawing nature of the DMF group renders the N2 position of guanine less susceptible to side reactions during synthesis and, more importantly, facilitates rapid removal during the final deprotection step. This lability is particularly advantageous in the synthesis of sensitive or modified oligonucleotides.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound phosphoramidite is provided in the table below.
| Property | Value | Reference |
| Chemical Formula | C43H53N8O7P | [2][3] |
| Molecular Weight | 824.92 g/mol | [1][2][4] |
| CAS Number | 330628-04-1 | [2][3] |
| Appearance | White to off-white powder | [5] |
| Storage Conditions | -20°C, under inert gas (e.g., Argon), dry | [6] |
| Solubility | Soluble in acetonitrile and dimethyl sulfoxide (DMSO) | [6][7] |
Stability
This compound phosphoramidite is stable under the recommended storage conditions. In solution, particularly in acetonitrile, phosphoramidites can degrade over time through hydrolysis and other side reactions. Therefore, it is recommended to use freshly prepared solutions for oligonucleotide synthesis to ensure high coupling efficiency.[6] The stability in solution is comparable to other standard phosphoramidites used in DNA synthesis.[8][9]
Application in Oligonucleotide Synthesis
This compound phosphoramidite is a key reagent in the automated solid-phase synthesis of DNA oligonucleotides using the phosphoramidite method. This method involves a four-step cycle that is repeated for the addition of each nucleotide to the growing chain. The use of "fast deprotection" phosphoramidites like this compound is crucial for the synthesis of therapeutic oligonucleotides, such as antisense oligonucleotides and siRNAs, where the integrity of the final product is paramount.[10]
The Phosphoramidite Synthesis Cycle
The synthesis of oligonucleotides proceeds in the 3' to 5' direction and involves the following four steps for each monomer addition:
-
Deblocking (Detritylation): The 5'-DMT protecting group of the nucleotide attached to the solid support is removed using a mild acid, typically trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane. This exposes the 5'-hydroxyl group for the subsequent coupling reaction.[11]
-
Coupling: The this compound phosphoramidite is activated by a weak acid, such as 1H-tetrazole or a derivative, and then reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain. This reaction forms a phosphite triester linkage.[11][12]
-
Capping: To prevent the elongation of unreacted chains (failure sequences), any unreacted 5'-hydroxyl groups are acetylated using a capping mixture, typically containing acetic anhydride and 1-methylimidazole.[11][12]
-
Oxidation: The unstable phosphite triester linkage is oxidized to a more stable pentavalent phosphate triester using an oxidizing agent, commonly an iodine solution in the presence of water and a weak base.[11]
This four-step cycle is then repeated until the desired oligonucleotide sequence is assembled.
Experimental Workflow for Oligonucleotide Synthesis
The following diagram illustrates the key steps in the automated solid-phase synthesis of an oligonucleotide using the phosphoramidite method.
Caption: Automated oligonucleotide synthesis workflow.
Experimental Protocols
Automated Oligonucleotide Synthesis Cycle
The following table provides a typical protocol for a single coupling cycle in an automated DNA synthesizer using this compound phosphoramidite. The specific times and volumes may vary depending on the synthesizer model and the scale of the synthesis.
| Step | Reagent/Solvent | Typical Concentration | Typical Time |
| 1. Deblocking | 3% Trichloroacetic Acid (TCA) in Dichloromethane | 3% (w/v) | 60-120 seconds |
| 2. Coupling | This compound Phosphoramidite + Activator (e.g., 0.45 M Tetrazole) in Acetonitrile | 0.1 M | 30-60 seconds |
| 3. Capping | Capping A: Acetic Anhydride/Pyridine/THF; Capping B: 1-Methylimidazole/THF | - | 30 seconds |
| 4. Oxidation | 0.02-0.1 M Iodine in THF/Pyridine/Water | 0.02-0.1 M | 30 seconds |
Deprotection of the Final Oligonucleotide
The key advantage of using this compound phosphoramidite is the rapid and mild deprotection conditions, which are crucial for preserving the integrity of modified oligonucleotides.[1] The following table summarizes various deprotection protocols.
| Reagent | Temperature | Time | Notes |
| Concentrated Ammonium Hydroxide | 55°C | 2 hours | Standard deprotection. |
| Concentrated Ammonium Hydroxide | 65°C | 1 hour | Faster deprotection with heating. |
| Ammonium Hydroxide / 40% Methylamine (AMA) (1:1) | 65°C | 10 minutes | "UltraFAST" deprotection, suitable for many applications. |
| t-Butylamine/Methanol/Water (1:1:2) | Room Temperature | 2-4 hours | Mild deprotection, compatible with sensitive dyes like TAMRA. |
Quantitative Data
Coupling Efficiency
The efficiency of each coupling step is critical for the overall yield and purity of the final oligonucleotide. While the phosphoramidite method generally boasts high coupling efficiencies, the use of high-quality reagents like this compound phosphoramidite is essential.
| Parameter | Value | Reference |
| Typical Coupling Efficiency | >99% | [11] |
| Deprotection Rate vs. iBu-dG | ~4 times faster | [1] |
High coupling efficiency is critical, as even a small decrease can significantly reduce the yield of the full-length product, especially for longer oligonucleotides.[13]
Role in Therapeutic Oligonucleotide Development
The development of oligonucleotide-based therapeutics, including antisense oligonucleotides and siRNAs, requires the synthesis of high-purity, and often chemically modified, nucleic acid sequences. The use of fast-deprotecting phosphoramidites like this compound is particularly important in this field. The milder deprotection conditions minimize the risk of side reactions and degradation of sensitive modifications that are often incorporated into therapeutic oligonucleotides to enhance their stability, delivery, and efficacy.[10] While the antiviral and anticancer activities are properties of the final oligonucleotide drug, the use of high-quality building blocks like this compound phosphoramidite is a prerequisite for their successful synthesis.
Logical Relationships in Oligonucleotide Synthesis
The following diagram illustrates the logical dependencies and outcomes in the phosphoramidite synthesis cycle, highlighting the importance of each step for achieving a high-quality final product.
Caption: Key factors influencing oligonucleotide synthesis success.
References
- 1. glenresearch.com [glenresearch.com]
- 2. glenresearch.com [glenresearch.com]
- 3. 5'-O-DMT-2'-Deoxyguanosine(DMF)-CE Phosphoramidite, 330628-04-1 | BroadPharm [broadpharm.com]
- 4. glenresearch.com [glenresearch.com]
- 5. 5'-O-DMT-2'-dG(Dmf)-CE Phosphoramidite DNA synthesis | C43H53N8O7P | Biosolve Shop [shop.biosolve-chemicals.eu]
- 6. biosearchtech.a.bigcontent.io [biosearchtech.a.bigcontent.io]
- 7. medchemexpress.com [medchemexpress.com]
- 8. dG (dmf)-5' CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]
- 9. DMT-dG(dmf) ホスホロアミダイト configured for ABI, configured for (ÄKTA® and OligoPilot®) | Sigma-Aldrich [sigmaaldrich.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Phosphoramidite Chemistry [eurofinsgenomics.com]
- 12. twistbioscience.com [twistbioscience.com]
- 13. glenresearch.com [glenresearch.com]
The Role of Dimethylformamidine (DMF) as a Protecting Group in Oligonucleotide Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate process of solid-phase oligonucleotide synthesis, the strategic use of protecting groups is paramount to ensure the fidelity and yield of the final product. Among these, the dimethylformamidine (dmf) group has emerged as a valuable tool, particularly for the protection of the exocyclic amine of guanosine. This technical guide provides a comprehensive overview of the mechanism, application, and advantages of the dmf protecting group, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.
The Core Function of Protecting Groups in Oligonucleotide Synthesis
The Dimethylformamidine (dmf) Protecting Group: A Mechanistic Advantage
The dimethylformamidine (dmf) group is a labile protecting group primarily used for the N2 exocyclic amine of guanosine (dG).[1][2][3] Its utility stems from its unique electronic properties and deprotection kinetics.
Mechanism of Protection and Enhanced Stability
The dmf group is introduced onto the exocyclic amine of the nucleoside, typically using dimethylformamide dimethylacetal.[4] Unlike traditional acyl protecting groups (e.g., isobutyryl, iBu) which are electron-withdrawing and can destabilize the N-glycosidic bond, the dmf group is electron-donating.[5][6] This electronic contribution increases the stability of the bond between the purine base and the deoxyribose sugar, thereby reducing the incidence of depurination, a common side reaction during the acidic detritylation step of the synthesis cycle.[5][6] This is particularly crucial for the synthesis of long oligonucleotides or sequences rich in purines.
The structure of dmf-protected deoxyguanosine is shown below:
Caption: Structure of dmf-protected deoxyguanosine.
Deprotection: A Key Advantage
A significant advantage of the dmf group is its lability under mild basic conditions, allowing for significantly faster deprotection compared to the traditional isobutyryl (iBu) group used for guanosine.[2][3] This rapid deprotection is beneficial for high-throughput oligonucleotide synthesis and is crucial when the oligonucleotide contains base-labile modifications that would be degraded under harsh deprotection conditions.[1]
The general workflow for oligonucleotide synthesis highlighting the protection and deprotection steps is illustrated below:
Caption: General workflow of solid-phase oligonucleotide synthesis.
Quantitative Data: dmf vs. Other Protecting Groups
The efficiency of deprotection is a critical parameter in oligonucleotide synthesis. The use of dmf for guanosine protection offers a clear advantage in terms of reaction time.
| Protecting Group | Nucleobase | Deprotection Conditions | Deprotection Time | Reference |
| dmf | Guanosine (dG) | Concentrated Ammonia, 55°C | 2 hours | [1] |
| dmf | Guanosine (dG) | Concentrated Ammonia, 65°C | 1 hour | [1] |
| isobutyryl (iBu) | Guanosine (dG) | Concentrated Ammonia, 55°C | 17 hours | [7] |
| dmf | Guanosine (dG) | 0.4 M NaOH in MeOH/water, RT | > 72 hours | [7] |
| isobutyryl (iBu) | Guanosine (dG) | 0.4 M NaOH in MeOH/water, RT | 17 hours | [7] |
Note: The dmf group is remarkably resistant to sodium hydroxide, making it unsuitable for deprotection protocols that rely on this reagent.[7]
Experimental Protocols
Synthesis of N2-dmf-deoxyguanosine Phosphoramidite
A detailed protocol for the synthesis of the phosphoramidite monomer is beyond the scope of this guide. However, the initial protection step generally involves the reaction of deoxyguanosine with dimethylformamide dimethylacetal in a suitable solvent like methanol.[4][8] The resulting N2-dmf-deoxyguanosine is then subjected to standard procedures for 5'-O-DMT protection and subsequent phosphitylation to yield the final phosphoramidite.
Deprotection of dmf-protected Oligonucleotides
Protocol 1: Standard Deprotection with Ammonium Hydroxide
-
Following solid-phase synthesis, the controlled pore glass (CPG) support is transferred to a screw-cap vial.
-
Add concentrated ammonium hydroxide (typically 1-2 mL for a 1 µmol scale synthesis).
-
Seal the vial tightly and heat at 55°C for 2 hours or 65°C for 1 hour.[1]
-
Allow the vial to cool to room temperature.
-
Transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.
-
Rinse the CPG with nuclease-free water and combine the rinse with the supernatant.
-
Dry the oligonucleotide solution using a vacuum concentrator.
Protocol 2: Acidic Deprotection (for specialized applications)
Recent studies have explored the deprotection of amidine-type protecting groups under mild acidic conditions, which can be advantageous for oligonucleotides bearing base-labile modifications.[9][10][11]
-
After synthesis, the support-bound oligonucleotide is treated with a solution of imidazolium triflate (IMT) or 1-hydroxybenztriazole (HOBt) in an appropriate solvent.
-
The reaction time can vary depending on the specific nucleobase and the acidic reagent used. For example, deprotection of the dmf group on guanine can be slow with IMT, requiring up to 24 hours.[10]
-
Following deprotection, the oligonucleotide is cleaved from the support and purified using standard methods.
Mechanistic Diagrams of Deprotection
The deprotection of the dmf group proceeds via hydrolysis of the formamidine linkage.
Caption: Simplified deprotection pathway of dmf-guanine.
Limitations and Considerations
While the dmf group offers significant advantages, there are some limitations to consider:
-
Lability on Adenosine: The dmf group is generally considered too labile for routine use on deoxyadenosine (dA) as it can be partially removed during the synthesis cycles.[5]
-
Resistance to NaOH: As highlighted in the data table, dmf is not suitable for deprotection protocols that utilize sodium hydroxide.[7]
-
G-rich Sequences: While dmf is advantageous for G-rich sequences by reducing incomplete deprotection, care must be taken to ensure complete removal, as residual dmf can affect the properties of the final oligonucleotide.[1]
Conclusion
The dimethylformamidine (dmf) protecting group is a valuable asset in modern oligonucleotide synthesis. Its electron-donating nature enhances the stability of the glycosidic bond in guanosine, minimizing depurination. Furthermore, its rapid deprotection under mild basic conditions accelerates workflow, improves throughput, and enables the synthesis of oligonucleotides with sensitive modifications. For researchers and developers in the field of nucleic acid therapeutics and diagnostics, a thorough understanding of the mechanism and application of the dmf protecting group is essential for the efficient and high-fidelity synthesis of custom oligonucleotides.
References
- 1. Fast Deprotection [qualitysystems.com.tw]
- 2. atdbio.com [atdbio.com]
- 3. biotage.com [biotage.com]
- 4. books.rsc.org [books.rsc.org]
- 5. glenresearch.com [glenresearch.com]
- 6. glenresearch.com [glenresearch.com]
- 7. glenresearch.com [glenresearch.com]
- 8. Synthesis of 2′-N-Methylamino-2′-deoxyguanosine and 2′-N,N-Dimethylamino-2′-deoxyguanosine and Their Incorporation into RNA by Phosphoramidite Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oligonucleotide synthesis involving deprotection of amidine-type protecting groups for nucleobases under acidic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
The Dimethylformamidine Group on Deoxyguanosine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic use of protecting groups is a cornerstone of successful oligonucleotide synthesis. Among these, the dimethylformamidine (dmf) group, when used to protect the exocyclic amine of deoxyguanosine (dG), offers significant advantages in terms of efficiency, purity, and flexibility. This technical guide provides a comprehensive overview of the significance of the dmf group on deoxyguanosine, detailing its application in solid-phase oligonucleotide synthesis, its impact on deprotection strategies, and its role in producing high-quality oligonucleotides for research, diagnostics, and therapeutic development.
The Role of the Dimethylformamidine Protecting Group
In automated oligonucleotide synthesis, the exocyclic amino groups of deoxyadenosine (dA), deoxycytidine (dC), and deoxyguanosine (dG) must be protected to prevent unwanted side reactions during the phosphoramidite coupling steps. The choice of protecting group is critical, as it must be stable throughout the synthesis cycles yet readily removable under conditions that do not damage the final oligonucleotide product.
The dimethylformamidine group is a labile protecting group for the N2 position of deoxyguanosine. Its electron-donating nature provides stability to the glycosidic bond, which helps in reducing depurination, a common side reaction, especially during the synthesis of long oligonucleotides[1]. The primary significance of the dmf group lies in its rapid and clean removal under milder basic conditions compared to the traditional isobutyryl (ibu) group.
Advantages in Oligonucleotide Synthesis
The use of N2-dmf-deoxyguanosine phosphoramidite offers several key advantages that streamline the synthesis and improve the quality of the final product:
-
Faster Deprotection: The dmf group is significantly more labile than the conventional ibu group, allowing for dramatically reduced deprotection times. This is particularly beneficial for high-throughput synthesis and for oligonucleotides containing base-labile modifications[2][3][4].
-
Milder Deprotection Conditions: The faster kinetics of dmf removal allow for the use of milder deprotection reagents and conditions, which is crucial for the integrity of sensitive-modified oligonucleotides, such as those labeled with fluorescent dyes[2][3].
-
Improved Purity, Especially for G-Rich Sequences: For sequences rich in guanine, the slower deprotection of the ibu group can lead to incomplete removal, resulting in modified oligonucleotides. The rapid deprotection of the dmf group minimizes this issue, leading to a purer final product[4].
-
Reduced Depurination: The electron-donating properties of the dmf group help to stabilize the N-glycosidic bond of deoxyguanosine, thereby reducing the incidence of depurination during the acidic detritylation steps of the synthesis cycle[1].
-
Compatibility: dmf-dG phosphoramidite is fully compatible with standard automated oligonucleotide synthesis protocols and other commonly used protecting groups for dA and dC[4].
Quantitative Data: Deprotection Conditions
The lability of the dmf group allows for a variety of deprotection strategies, offering flexibility based on the sensitivity of the oligonucleotide and the desired turnaround time. The following table summarizes common deprotection conditions for oligonucleotides containing dmf-protected deoxyguanosine in comparison to the traditional ibu-protected version.
| Protecting Group | Reagent | Temperature | Time | Notes |
| This compound | Concentrated Ammonium Hydroxide | 55°C | 1 hour | Significantly faster than ibu-dG[2][3]. |
| This compound | Concentrated Ammonium Hydroxide | 65°C | 1 hour | Further reduction in time at a higher temperature[4]. |
| This compound | Ammonium Hydroxide / 40% Methylamine (AMA) (1:1 v/v) | 65°C | 10 minutes | An "ultrafast" deprotection method. Requires acetyl-protected dC (Ac-dC) to prevent base modification[5][6][7]. |
| This compound | Tert-Butylamine/water (1:3 v/v) | 60°C | 6 hours | A milder, non-ammonia based deprotection[6][7][8]. |
| ibu-dG | Concentrated Ammonium Hydroxide | 55°C | 5 hours | Standard deprotection condition for the more stable ibu group[3]. |
Experimental Protocols
Synthesis of N2-Dimethylformamidine-2'-deoxyguanosine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite
The synthesis of the this compound phosphoramidite is a multi-step process that begins with the protection of the exocyclic amine of deoxyguanosine.
Protocol:
-
Protection of Deoxyguanosine:
-
Suspend 2'-deoxyguanosine in methanol.
-
Add N,N-dimethylformamide dimethyl acetal (DMF-DMA).
-
Heat the reaction mixture to generate the N2-dimethylformamidine-2'-deoxyguanosine.
-
Purify the product by silica gel chromatography.
-
-
5'-O-DMT Protection:
-
Dissolve the N2-dmf-deoxyguanosine in pyridine.
-
Add 4,4'-dimethoxytrityl chloride (DMT-Cl) and stir at room temperature.
-
Quench the reaction and purify the 5'-O-DMT-N2-dmf-deoxyguanosine by chromatography.
-
-
Phosphitylation:
-
Dissolve the 5'-O-DMT-N2-dmf-deoxyguanosine in anhydrous dichloromethane.
-
Add N,N-diisopropylethylamine (DIPEA).
-
Slowly add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.
-
Stir the reaction under an inert atmosphere.
-
Purify the final N2-dmf-dG phosphoramidite product by flash chromatography.
-
Solid-Phase Oligonucleotide Synthesis using this compound Phosphoramidite
The use of this compound phosphoramidite is seamlessly integrated into the standard automated solid-phase oligonucleotide synthesis cycle.
Protocol:
The synthesis is performed on an automated DNA synthesizer using a solid support (e.g., CPG) with the first nucleoside pre-attached. Each cycle of nucleotide addition consists of the following steps:
-
Detritylation: Removal of the 5'-DMT protecting group from the support-bound nucleoside using a solution of trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane.
-
Coupling: Activation of the this compound phosphoramidite (or other phosphoramidites) with an activator (e.g., 5-(ethylthio)-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (DCI)) and coupling to the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups using a mixture of acetic anhydride and N-methylimidazole to prevent the formation of deletion mutants.
-
Oxidation: Conversion of the unstable phosphite triester linkage to a stable phosphate triester using an iodine solution.
These four steps are repeated for each nucleotide to be added to the sequence.
Deprotection and Cleavage of the Oligonucleotide
Following the completion of the synthesis, the oligonucleotide must be cleaved from the solid support and all protecting groups removed.
Protocol for AMA Deprotection (Ultrafast):
-
Transfer the solid support containing the synthesized oligonucleotide to a screw-cap vial.
-
Add a 1:1 (v/v) mixture of concentrated ammonium hydroxide and 40% aqueous methylamine (AMA).
-
Seal the vial tightly and heat at 65°C for 10 minutes.
-
Cool the vial to room temperature.
-
Transfer the supernatant containing the deprotected oligonucleotide to a new tube.
-
Evaporate the solvent to obtain the crude oligonucleotide.
Protocol for Ammonium Hydroxide Deprotection:
-
Transfer the solid support to a screw-cap vial.
-
Add concentrated ammonium hydroxide.
-
Seal the vial and heat at 55°C for 1 hour.
-
Cool and collect the supernatant.
-
Evaporate the solvent.
Visualizations
Caption: Protection of deoxyguanosine with dimethylformamide dimethyl acetal (DMF-DMA).
Caption: Deprotection of the dimethylformamidine group from an oligonucleotide.
Caption: Solid-phase oligonucleotide synthesis cycle using this compound phosphoramidite.
Potential Side Reactions and Considerations
While the use of this compound is generally robust, there are a few considerations to ensure optimal results:
-
Stability of the Phosphoramidite: this compound phosphoramidite is stable in solution, comparable to other standard phosphoramidites[4]. However, as with all phosphoramidites, exposure to moisture should be minimized to prevent hydrolysis.
-
Oxidizer Concentration: Some sources suggest that a lower concentration of the iodine oxidizer (e.g., 0.02M) should be used with this compound, although this is not universally cited as a requirement[4].
-
Incomplete Deprotection: While significantly less of an issue than with ibu-dG, extremely harsh or short deprotection times could potentially lead to incomplete removal of the dmf group, especially in very long or complex oligonucleotides. It is always advisable to confirm complete deprotection by mass spectrometry.
Conclusion
The adoption of the dimethylformamidine protecting group for deoxyguanosine has been a significant advancement in the field of oligonucleotide synthesis. Its lability allows for faster and milder deprotection protocols, which not only increases throughput but also enhances the quality and integrity of the final oligonucleotide product. For researchers and developers working with standard oligonucleotides, G-rich sequences, or sensitive-modified molecules, the use of this compound phosphoramidite is a superior choice that offers both efficiency and reliability. As the demand for high-quality synthetic nucleic acids for advanced applications in molecular biology, diagnostics, and therapeutics continues to grow, the advantages conferred by the dmf protecting group will remain of paramount importance.
References
- 1. glenresearch.com [glenresearch.com]
- 2. atdbio.com [atdbio.com]
- 3. biotage.com [biotage.com]
- 4. Fast Deprotection [qualitysystems.com.tw]
- 5. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 6. glenresearch.com [glenresearch.com]
- 7. glenresearch.com [glenresearch.com]
- 8. scribd.com [scribd.com]
Unraveling the Genotoxic Footprint of N,N-Dimethylformamide: A Technical Guide to DMF-dG and Other DNA Adducts
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Dimethylformamide (DMF) is a widely utilized organic solvent in various industrial applications, including pharmaceutical manufacturing. While valued for its versatile properties, concerns regarding its potential health risks, particularly its carcinogenicity, have prompted in-depth investigations into its mechanisms of toxicity. A key aspect of understanding the genotoxic potential of DMF lies in the characterization of DNA adducts formed from its metabolic activation. This technical guide provides a comprehensive overview of the formation of DNA adducts resulting from DMF exposure, with a focus on the adducts derived from its reactive metabolites. Although the term "DMF-dG" is colloquially used, it is crucial to understand that DMF itself does not directly form a deoxyguanosine adduct. Instead, its metabolic byproducts are the primary culprits in DNA modification.
Metabolic Activation of N,N-Dimethylformamide
The genotoxicity of DMF is not a result of the parent compound's direct interaction with DNA. Instead, DMF undergoes metabolic activation, primarily by the cytochrome P450 2E1 (CYP2E1) enzyme in the liver, to form reactive intermediates that can covalently bind to DNA, forming adducts.
The initial metabolic step involves the hydroxylation of one of the methyl groups, yielding N-(hydroxymethyl)-N-methylformamide (HMMF). HMMF is unstable and can subsequently decompose to N-methylformamide (NMF) and formaldehyde. Furthermore, HMMF can be oxidized to a reactive carbamoylating agent, which is thought to be methyl isocyanate (MIC). Both formaldehyde and methyl isocyanate are known to be reactive towards DNA.
Identified DNA Adducts from DMF Metabolites
Research has identified several DNA adducts formed from the reaction of DMF's key metabolites—methyl isocyanate and formaldehyde—with DNA bases.
Methyl Isocyanate-Derived Adducts
Methyl isocyanate (MIC) is an electrophilic compound that can react with nucleophilic sites on DNA bases. Studies have shown that MIC reacts with deoxyadenosine and deoxycytidine to form methylcarbamoyl adducts.
-
N6-methylcarbamoyl-adenine (N6-MC-Ade)
-
N4-methylcarbamoyl-deoxycytidine (N4-MC-dCyd)
Notably, reactions with deoxyguanosine and thymidine have not been readily observed.
Formaldehyde-Derived Adducts
Formaldehyde is a well-known carcinogen that reacts with DNA to form various adducts, primarily hydroxymethyl adducts. The most common adduct is formed with guanine:
-
N2-hydroxymethyl-deoxyguanosine (N2-HOCH2-dG)
This adduct is unstable and can further react to form DNA-protein cross-links or be converted to a more stable methyl adduct.
Quantitative Data on DNA Adduct Formation
Quantitative data on the in vivo formation of DNA adducts following DMF exposure is limited. Most available data comes from in vitro studies reacting DMF metabolites with isolated DNA.
| Adduct | Experimental System | Concentration/Dose | Adduct Level | Citation |
| N6-methylcarbamoyl-adenine (N6-MC-Ade) | Methyl Isocyanate reacted with calf thymus DNA (in vitro) | Not specified | 0.3 nmol/mg DNA | [1] |
| N4-methylcarbamoyl-deoxycytidine (N4-MC-dCyd) | Methyl Isocyanate reacted with calf thymus DNA (in vitro) | Not specified | 2.0 nmol/mg DNA | [1] |
| Hydroxymethyl DNA adducts | Rats exposed to [¹³CD₄]-methanol (in vivo) | 500 or 2000 mg/kg/day for 5 days | Dose-dependent increase observed | [2] |
Note: The data for hydroxymethyl DNA adducts is from a study using methanol as the precursor to formaldehyde. While relevant, direct quantitative data from DMF exposure is not currently available in the reviewed literature.
Experimental Protocols for Adduct Detection
The detection and quantification of DNA adducts at low levels require highly sensitive analytical techniques. The two primary methods employed are 32P-Postlabeling and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) .
General Experimental Workflow for DNA Adduct Analysis
The following diagram illustrates a typical workflow for the analysis of DNA adducts from biological samples exposed to a xenobiotic like DMF.
Detailed Protocol for LC-MS/MS Detection of Methylcarbamoyl Adducts
This protocol is adapted from general methods for DNA adduct analysis and tailored for the detection of N6-MC-Ade and N4-MC-dCyd.
1. DNA Isolation and Hydrolysis:
- Isolate genomic DNA from DMF-exposed cells or tissues using a standard DNA extraction kit or phenol-chloroform extraction.
- Quantify the isolated DNA using UV spectrophotometry.
- Enzymatically hydrolyze 50-100 µg of DNA to nucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.
2. Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):
- Use a C18 SPE cartridge to enrich for the adducts and remove unmodified nucleosides.
- Condition the cartridge with methanol and then water.
- Load the hydrolyzed DNA sample.
- Wash with water to remove polar impurities.
- Elute the adducts with methanol.
- Dry the eluate under a stream of nitrogen and reconstitute in a small volume of mobile phase.
3. LC-MS/MS Analysis:
- Chromatography:
- Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A linear gradient from 5% to 50% B over 15 minutes, followed by a wash and re-equilibration.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 10 µL.
- Mass Spectrometry (Triple Quadrupole):
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
- SRM Transitions:
- N6-MC-Ade: The precursor ion will be the protonated molecule [M+H]+. The product ion will correspond to the protonated adenine base after neutral loss of the deoxyribose and methylcarbamoyl groups. Specific m/z values would need to be determined using a synthesized standard.
- N4-MC-dCyd: The precursor ion will be the protonated molecule [M+H]+. The product ion will correspond to the protonated cytosine base after neutral loss of the deoxyribose and methylcarbamoyl groups. Specific m/z values would need to be determined using a synthesized standard.
- Quantification:
- Generate a calibration curve using synthesized standards of N6-MC-Ade and N4-MC-dCyd.
- Spike samples with a stable isotope-labeled internal standard for accurate quantification.
Detailed Protocol for 32P-Postlabeling of Hydroxymethyl Adducts
This protocol is a general procedure for 32P-postlabeling, which can be adapted for the detection of N2-HOCH2-dG.[3]
1. DNA Isolation and Digestion:
- Isolate and purify genomic DNA as described above.
- Digest 10 µg of DNA to 3'-mononucleotides using micrococcal nuclease and spleen phosphodiesterase.
2. Adduct Enrichment (Nuclease P1 Method):
- Treat the digested DNA with nuclease P1 to dephosphorylate normal nucleotides to nucleosides, while adducts are often resistant. This enriches the adducts in the nucleotide form.
3. 32P-Labeling:
- Incubate the enriched adducts with [γ-32P]ATP and T4 polynucleotide kinase to label the 5'-hydroxyl group of the adducted nucleotides.
4. Chromatographic Separation:
- Separate the 32P-labeled adducts using multi-dimensional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.
- Use a series of different solvent systems to achieve separation in multiple dimensions.
5. Detection and Quantification:
- Visualize the separated adducts by autoradiography.
- Excise the radioactive spots from the TLC plate and quantify the radioactivity using liquid scintillation counting.
- Calculate the adduct levels relative to the total amount of DNA analyzed.
Signaling Pathways Implicated in DMF-Induced DNA Damage
Exposure to DMF and the subsequent formation of DNA adducts can trigger cellular stress responses and activate specific signaling pathways.
DNA Damage Response (DDR) Pathway
The formation of DNA adducts can stall DNA replication and transcription, leading to the activation of the DNA Damage Response (DDR) pathway. The primary sensor kinases in this pathway are Ataxia Telangiectasia Mutated (ATM) and Ataxia Telangiectasia and Rad3-related (ATR). These kinases initiate a signaling cascade that leads to cell cycle arrest, DNA repair, or, if the damage is too severe, apoptosis.
Nrf2-Mediated Oxidative Stress Response
DMF metabolism can lead to the production of reactive oxygen species (ROS), inducing oxidative stress.[1] This oxidative stress is a key activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Oxidative stress modifies Keap1, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 activates the transcription of antioxidant and detoxification genes.
Conclusion
The genotoxicity of N,N-dimethylformamide is an indirect process mediated by its metabolic activation to reactive species, primarily methyl isocyanate and formaldehyde. These metabolites form characteristic DNA adducts, including N6-methylcarbamoyl-adenine, N4-methylcarbamoyl-deoxycytidine, and N2-hydroxymethyl-deoxyguanosine. While in vivo quantitative data for these adducts following DMF exposure remains a critical knowledge gap, sensitive analytical methods like LC-MS/MS and 32P-postlabeling provide the necessary tools for their detection and quantification. The formation of these adducts can trigger significant cellular responses, including the activation of DNA damage and oxidative stress signaling pathways. A thorough understanding of these molecular mechanisms is paramount for accurately assessing the health risks associated with DMF exposure and for the development of safer alternatives in industrial and pharmaceutical settings. Further research is warranted to establish a clear quantitative link between DMF exposure, the levels of specific DNA adducts in vivo, and the long-term biological consequences.
References
- 1. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Formation of hydroxymethyl DNA adducts in rats orally exposed to stable isotope labeled methanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological monitoring of workers exposed to N,N-dimethylformamide in the synthetic fibre industry - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for the Utilization of DMF-dG Phosphoramidite in Automated DNA Synthesizers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The chemical synthesis of oligonucleotides on automated platforms is a cornerstone of modern molecular biology and drug development. The choice of protecting groups for the nucleobases is critical to ensure high coupling efficiency and fidelity of the synthesized oligonucleotide. For deoxyguanosine (dG), the N,N-dimethylformamidine (DMF) protecting group offers significant advantages over the traditionally used isobutyryl (ibu) group. The primary benefit of using DMF-dG is its rapid deprotection kinetics, which reduces the overall synthesis time and exposure of the oligonucleotide to harsh deprotection conditions.[1] This is particularly advantageous for the synthesis of long oligonucleotides and those containing sensitive modifications. Furthermore, the electron-donating nature of the DMF group provides protection against depurination during the acidic detritylation step.[2] This application note provides a detailed protocol for the use of this compound phosphoramidite in automated DNA synthesizers.
Key Advantages of this compound
-
Rapid Deprotection: The DMF group is significantly more labile than the ibu group, allowing for faster removal under standard deprotection conditions.[1] This reduces the potential for base modification and degradation of sensitive dyes or labels.
-
Reduced Depurination: The DMF protecting group helps to prevent the cleavage of the glycosidic bond (depurination) that can occur at guanosine residues during the acidic detritylation steps of the synthesis cycle.[2]
-
High Coupling Efficiency: this compound phosphoramidite exhibits high coupling efficiencies, comparable to other standard phosphoramidites, ensuring high-quality oligonucleotide synthesis.
-
Suitability for G-Rich Sequences: The enhanced stability and efficient deprotection of this compound make it particularly well-suited for the synthesis of guanine-rich oligonucleotides, which can be prone to secondary structure formation and incomplete deprotection.
Data Summary
Table 1: Comparison of Deprotection Times for dG Protecting Groups
| Protecting Group | Deprotection Conditions | Time |
| DMF | Concentrated Ammonium Hydroxide at 55°C | 1 hour [3] |
| DMF | Concentrated Ammonium Hydroxide at Room Temperature | ~8 hours |
| ibu | Concentrated Ammonium Hydroxide at 55°C | 4-8 hours |
Note: Deprotection times can vary depending on the specific oligonucleotide sequence and length.
Table 2: Qualitative Comparison of dG Protecting Group Performance
| Feature | This compound | ibu-dG |
| Deprotection Rate | Fast | Slow |
| Prevention of Depurination | High | Moderate |
| Coupling Efficiency | High (>99%) | High (>99%) |
| Suitability for Long Oligos | Excellent | Good |
| Compatibility with Sensitive Labels | High | Moderate |
Experimental Protocols
This protocol is designed for standard automated DNA synthesizers. Instrument-specific parameters may need to be optimized.
Materials and Reagents
-
This compound phosphoramidite
-
Standard DNA synthesis phosphoramidites (dA-Bz, dC-Bz, dT)
-
Anhydrous acetonitrile (synthesis grade)
-
Activator solution (e.g., 0.45 M Tetrazole in acetonitrile)
-
Capping solutions (Cap A and Cap B)
-
Oxidizer solution (0.02 M Iodine in THF/Pyridine/Water)
-
Deblocking solution (3% Trichloroacetic acid in dichloromethane)
-
Cleavage and deprotection solution (Concentrated ammonium hydroxide)
-
Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside
Phosphoramidite Preparation
-
Allow the this compound phosphoramidite vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Dissolve the this compound phosphoramidite in anhydrous acetonitrile to the synthesizer manufacturer's recommended concentration (typically 0.067 M to 0.1 M).[4]
-
Install the phosphoramidite solution on the synthesizer.
Automated DNA Synthesis Cycle
The standard phosphoramidite cycle is used. The following is a typical cycle for a single nucleotide addition.
References
Applications of DMF-dG in the Synthesis of Modified Oligonucleotides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of modified oligonucleotides for therapeutic and diagnostic applications requires robust and efficient chemical strategies. The choice of protecting groups for the nucleobases is critical to ensure high yield and purity of the final product. This document details the applications of N,N-Dimethylformamide-di-tert-butyl-gas (DMF-dG) as a protecting group for guanosine in the solid-phase synthesis of modified oligonucleotides. Its advantages, primarily the significantly faster deprotection kinetics compared to the traditional isobutyryl (iBu) group, are highlighted. Detailed protocols for solid-phase synthesis and various deprotection methods are provided, along with quantitative data summaries and illustrative workflows.
Introduction
Solid-phase phosphoramidite chemistry is the standard method for the chemical synthesis of oligonucleotides.[1] This process involves the sequential addition of nucleotide monomers to a growing chain attached to a solid support. To prevent unwanted side reactions, the exocyclic amino groups of adenosine (A), cytosine (C), and guanosine (G) are protected. The protecting group for guanosine is particularly crucial as its removal is often the rate-limiting step in the final deprotection process.[2]
The traditional protecting group for guanosine is isobutyryl (iBu-dG). However, its removal requires prolonged exposure to harsh basic conditions, which can be detrimental to sensitive modifications incorporated into the oligonucleotide. The use of the N,N-Dimethylformamidine (DMF) protecting group for guanosine (this compound) offers a significant advantage due to its lability under milder basic conditions, leading to faster and more efficient deprotection.[3][4] This is especially beneficial for the synthesis of G-rich sequences and oligonucleotides containing base-labile modifications.[3]
Advantages of this compound in Oligonucleotide Synthesis
The primary advantage of using this compound lies in its rapid deprotection, which offers several benefits:
-
Reduced Deprotection Time: this compound can be deprotected significantly faster than iBu-dG, reducing the overall synthesis time.[3][5]
-
Milder Deprotection Conditions: The lability of the DMF group allows for the use of milder deprotection reagents and lower temperatures, which is crucial for the integrity of sensitive modifications.[6]
-
Improved Purity for G-Rich Sequences: Incomplete deprotection is a common issue with G-rich oligonucleotides when using iBu-dG. The faster deprotection of this compound minimizes this problem, leading to higher purity of the final product.[3]
-
Compatibility with Fast Deprotection Schemes: this compound is compatible with rapid deprotection protocols using reagents like AMA (a mixture of ammonium hydroxide and methylamine), allowing for deprotection in as little as 10 minutes at 65°C.[7][8]
-
Reduced Depurination: The electron-donating nature of the DMF group helps to protect the guanosine from depurination during the acidic detritylation steps of the synthesis.[9]
Data Presentation
Table 1: Comparison of Deprotection Times for dG Protecting Groups
| Protecting Group | Deprotection Reagent | Temperature (°C) | Time | Reference(s) |
| This compound | Concentrated Ammonia | 55 | 2 hours | [3] |
| Concentrated Ammonia | 65 | 1 hour | [3] | |
| AMA (Ammonium Hydroxide/Methylamine) | 65 | 5-10 minutes | [3] | |
| AMA (Ammonium Hydroxide/Methylamine) | Room Temperature | 2 hours | ||
| t-Butylamine/Water (1:3) | 60 | 6 hours | [7] | |
| iBu-dG | Concentrated Ammonia | 55 | 16 hours | [5] |
| Concentrated Ammonia | 65 | 8 hours | [5] | |
| AMA (Ammonium Hydroxide/Methylamine) | 65 | 5-10 minutes | [3] |
Table 2: Recommended Monomer Sets for Different Deprotection Strategies
| Deprotection Strategy | dA Protecting Group | dC Protecting Group | dG Protecting Group | Key Advantages | Reference(s) |
| Standard | Bz | Bz | iBu | Robust and well-established | |
| Fast Deprotection (Ammonia) | Bz | Ac | dmf | Faster deprotection than standard method | [8] |
| Ultra-Fast Deprotection (AMA) | Bz | Ac | dmf / iBu / Ac | Deprotection in minutes | |
| Ultra-Mild Deprotection | Pac | Ac | iPr-Pac | Suitable for extremely base-labile modifications |
Experimental Protocols
Protocol 1: Solid-Phase Oligonucleotide Synthesis using this compound Phosphoramidite
This protocol outlines the standard cycle for automated solid-phase synthesis of a DNA oligonucleotide on a 1 µmol scale.
Reagents and Materials:
-
This compound-CE Phosphoramidite (0.1 M in anhydrous acetonitrile)
-
Standard dA, dC, and T CE Phosphoramidites (0.1 M in anhydrous acetonitrile)
-
Activator: 5-Ethylthio-1H-tetrazole (ETT) or Dicyanoimidazole (DCI) (0.25 M in anhydrous acetonitrile)
-
Deblocking Solution: 3% Trichloroacetic acid (TCA) in dichloromethane (DCM)
-
Capping Solution A: Acetic anhydride/Pyridine/THF
-
Capping Solution B: 16% 1-Methylimidazole in THF
-
Oxidizing Solution: 0.02 M Iodine in THF/Pyridine/Water
-
Anhydrous Acetonitrile
-
Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside
Synthesis Cycle:
The synthesis is performed on an automated DNA synthesizer. The following steps are repeated for each nucleotide addition:
-
Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) group is removed from the support-bound nucleoside by treating with the deblocking solution for 60-120 seconds. The support is then washed thoroughly with anhydrous acetonitrile.
-
Coupling: The this compound phosphoramidite (or other required phosphoramidite) and activator are delivered simultaneously to the synthesis column. A typical coupling time for standard phosphoramidites is 30-60 seconds. For modified phosphoramidites, a longer coupling time (e.g., 5-15 minutes) may be required.[8]
-
Capping: To block any unreacted 5'-hydroxyl groups and prevent the formation of deletion mutants, the support is treated with the capping solutions for 30 seconds. The support is then washed with anhydrous acetonitrile.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester by treatment with the oxidizing solution for 30 seconds. The support is then washed with anhydrous acetonitrile.
These four steps constitute one synthesis cycle. The cycle is repeated until the desired oligonucleotide sequence is assembled.
Protocol 2: Cleavage and Deprotection using Concentrated Ammonium Hydroxide
This protocol is suitable for standard oligonucleotides synthesized using the this compound phosphoramidite.
Materials:
-
Concentrated ammonium hydroxide (28-30%)
-
Heating block or oven
Procedure:
-
After synthesis, dry the solid support thoroughly with a stream of argon or nitrogen.
-
Transfer the support to a 2 mL screw-cap vial.
-
Add 1 mL of concentrated ammonium hydroxide to the vial.
-
Seal the vial tightly and incubate at 65°C for 1 hour or at 55°C for 2 hours.[3]
-
Allow the vial to cool to room temperature.
-
Transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.
-
Rinse the support with 0.5 mL of water and combine the rinse with the supernatant.
-
Dry the oligonucleotide solution using a centrifugal vacuum concentrator.
-
Resuspend the oligonucleotide pellet in an appropriate buffer for quantification and purification.
Protocol 3: Ultra-Fast Cleavage and Deprotection using AMA
This protocol is recommended for high-throughput synthesis and when rapid deprotection is desired. It is crucial to use Ac-dC in the synthesis to avoid side reactions.[3]
Materials:
-
AMA solution: a 1:1 (v/v) mixture of concentrated ammonium hydroxide (28-30%) and 40% aqueous methylamine.
-
Heating block or oven
Procedure:
-
After synthesis, dry the solid support thoroughly with a stream of argon or nitrogen.
-
Transfer the support to a 2 mL screw-cap vial.
-
Add 1 mL of AMA solution to the vial.
-
Seal the vial tightly and incubate at 65°C for 10 minutes.[8]
-
Allow the vial to cool to room temperature.
-
Transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.
-
Rinse the support with 0.5 mL of water and combine the rinse with the supernatant.
-
Dry the oligonucleotide solution using a centrifugal vacuum concentrator.
-
Resuspend the oligonucleotide pellet in an appropriate buffer for quantification and purification.
Visualizations
Solid-Phase Oligonucleotide Synthesis Workflow
Caption: Automated solid-phase oligonucleotide synthesis cycle.
Deprotection Workflow: this compound vs. iBu-dG
Caption: Comparison of deprotection pathways for this compound and iBu-dG.
Conclusion
The use of this compound as a protecting group for guanosine in the synthesis of modified oligonucleotides offers significant advantages, primarily through the facilitation of rapid and mild deprotection protocols. This leads to improved purity, especially for challenging sequences, and better preservation of sensitive modifications. The protocols provided herein offer a guide for the implementation of this compound in routine and specialized oligonucleotide synthesis. For any specific modified oligonucleotide, optimization of the synthesis and deprotection conditions is recommended to achieve the highest possible yield and purity.
References
- 1. glenresearch.com [glenresearch.com]
- 2. atdbio.com [atdbio.com]
- 3. glenresearch.com [glenresearch.com]
- 4. glenresearch.com [glenresearch.com]
- 5. scribd.com [scribd.com]
- 6. Oligonucleotide synthesis under mild deprotection conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. glenresearch.com [glenresearch.com]
- 8. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 9. glenresearch.com [glenresearch.com]
Application Notes and Protocols for the Synthesis of G-Rich Sequences Using DMF-dG
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanine-rich (G-rich) nucleic acid sequences are of significant interest in drug development and nanotechnology due to their ability to form stable four-stranded structures known as G-quadruplexes. These structures are implicated in key biological processes, including the regulation of gene expression and the maintenance of telomere integrity, making them attractive therapeutic targets.[1] The chemical synthesis of these G-rich sequences, however, presents challenges, primarily due to the propensity for guanine bases to undergo side reactions and the difficulty in deprotecting the final oligonucleotide product.
The use of N,N-Dimethylformamidine-2'-deoxyguanosine (DMF-dG) as a phosphoramidite building block offers a significant advantage in overcoming these synthetic hurdles. The DMF protecting group is considerably more labile than the traditional isobutyryl (iBu) group, allowing for faster and milder deprotection conditions. This is particularly crucial for G-rich sequences, which are prone to aggregation and incomplete deprotection, and for oligonucleotides containing sensitive modifications.[2][3] These application notes provide a comprehensive guide to the synthesis of G-rich sequences using this compound, including detailed protocols and comparative data.
Advantages of Using this compound for G-Rich Sequences
The selection of the appropriate protecting group for the exocyclic amine of guanine is critical for the successful synthesis of high-purity G-rich oligonucleotides. The dimethylformamidine (DMF) group offers several key advantages over the conventional isobutyryl (iBu) group:
-
Faster Deprotection: The DMF group is removed approximately four times faster than the iBu group, significantly reducing the overall synthesis time.[2] This is especially beneficial for high-throughput synthesis applications.
-
Milder Deprotection Conditions: The lability of the DMF group allows for the use of milder deprotection reagents and conditions, which is essential for preserving the integrity of sensitive modifications and labels on the oligonucleotide.
-
Improved Purity of G-Rich Sequences: Incomplete deprotection is a common issue in the synthesis of G-rich sequences when using iBu-dG, leading to lower purity of the final product. The use of this compound greatly reduces the incidence of incomplete deprotection, resulting in higher-purity oligonucleotides.[3]
-
Compatibility with Various Deprotection Reagents: this compound is compatible with a range of deprotection reagents, including ammonium hydroxide, ammonium hydroxide/methylamine (AMA), and sodium hydroxide, providing flexibility in the deprotection strategy.[4]
Data Presentation: Deprotection Conditions and Times
The choice of deprotection reagent and conditions significantly impacts the efficiency of the synthesis process. The following table summarizes the deprotection times for this compound compared to the traditional iBu-dG under various standard conditions.
| Protecting Group | Deprotection Reagent | Temperature | Time | Reference |
| This compound | Concentrated Ammonium Hydroxide | 55°C | 2 hours | [3] |
| Concentrated Ammonium Hydroxide | 65°C | 1 hour | [3] | |
| Ammonium Hydroxide/Methylamine (AMA) (1:1) | 65°C | 10 minutes | ||
| tert-Butylamine/water (1:3) | 60°C | 6 hours | [4] | |
| iBu-dG | Concentrated Ammonium Hydroxide | 55°C | ~8 hours | [2] |
| Ammonium Hydroxide/Methylamine (AMA) (1:1) | 65°C | > 10 minutes | [4] |
Note: While specific yield and purity percentages for G-rich sequences are highly dependent on the sequence itself and the synthesis platform, the use of this compound consistently leads to a qualitative improvement in purity by minimizing incompletely deprotected products.
Experimental Protocols
This section provides detailed protocols for the key experimental stages of synthesizing G-rich oligonucleotides using this compound phosphoramidite.
Protocol 1: Solid-Phase Oligonucleotide Synthesis
This protocol outlines the standard steps for solid-phase synthesis of a G-rich DNA sequence on an automated DNA synthesizer using phosphoramidite chemistry.
Materials:
-
This compound-CE Phosphoramidite
-
Standard DNA phosphoramidites (dA-Bz, dC-Ac, T)
-
Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside
-
Activator solution (e.g., 5-Ethylthio-1H-tetrazole)
-
Capping solutions (Cap A and Cap B)
-
Oxidizing solution (Iodine/water/pyridine)
-
Deblocking solution (e.g., 3% Trichloroacetic acid in Dichloromethane)
-
Anhydrous acetonitrile
Procedure:
-
Preparation: Ensure all reagents are anhydrous and loaded onto the DNA synthesizer according to the manufacturer's instructions.
-
Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction through a series of automated steps for each nucleotide addition.
-
Step 1: Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treatment with the deblocking solution.
-
Step 2: Coupling: The this compound phosphoramidite (or other required phosphoramidite) is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Step 3: Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants in subsequent cycles.
-
Step 4: Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester linkage using the oxidizing solution.
-
-
Final Deblocking: After the final coupling cycle, the terminal 5'-DMT group is typically left on for purification purposes ("DMT-on").
-
Cleavage and Deprotection: Proceed to Protocol 2.
Protocol 2: Cleavage and Deprotection
This protocol describes the cleavage of the synthesized oligonucleotide from the solid support and the removal of all protecting groups.
Materials:
-
Concentrated Ammonium Hydroxide (NH₄OH) or Ammonium Hydroxide/Methylamine (AMA) solution (1:1, v/v)
-
Synthesis column containing the G-rich oligonucleotide on CPG support
-
Screw-cap vial
Procedure:
-
Cleavage from Support:
-
Remove the synthesis column from the synthesizer.
-
Push the CPG support into a 2 mL screw-cap vial.
-
Add 1-2 mL of the chosen deprotection solution (Ammonium Hydroxide or AMA) to the vial.
-
-
Deprotection:
-
Using Concentrated Ammonium Hydroxide: Tightly cap the vial and place it in a heating block at 55°C for 2 hours or 65°C for 1 hour.
-
Using AMA: Tightly cap the vial and place it in a heating block at 65°C for 10-15 minutes.
-
-
Recovery:
-
Allow the vial to cool to room temperature.
-
Carefully open the vial in a fume hood.
-
Using a syringe with a filter, transfer the supernatant containing the deprotected oligonucleotide to a new tube.
-
Wash the CPG with 0.5 mL of water and combine the wash with the supernatant.
-
Dry the oligonucleotide solution using a centrifugal evaporator.
-
Protocol 3: Purification by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general procedure for the purification of the deprotected G-rich oligonucleotide using reversed-phase HPLC. G-rich sequences can be challenging to purify due to secondary structure formation; ion-exchange HPLC may be a suitable alternative.[5]
Materials:
-
Dried, deprotected oligonucleotide
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Triethylammonium acetate (TEAA) buffer (0.1 M, pH 7.0)
-
Reversed-phase HPLC column (e.g., C18)
Procedure:
-
Sample Preparation: Resuspend the dried oligonucleotide in 0.5-1.0 mL of HPLC-grade water or 0.1 M TEAA.
-
HPLC Setup:
-
Equilibrate the HPLC system with the initial mobile phase conditions (e.g., 95% Buffer A: 0.1 M TEAA in water; 5% Buffer B: 0.1 M TEAA in 50% acetonitrile).
-
-
Injection and Separation:
-
Inject the oligonucleotide sample onto the column.
-
Elute the oligonucleotide using a linear gradient of increasing Buffer B (e.g., 5% to 65% Buffer B over 30 minutes).
-
Monitor the elution profile at 260 nm.
-
-
Fraction Collection: Collect the fractions corresponding to the major peak, which represents the full-length product.
-
Desalting:
-
Pool the collected fractions.
-
Remove the acetonitrile by centrifugal evaporation.
-
Desalt the oligonucleotide using a desalting column or by ethanol precipitation.
-
-
Final Preparation: Lyophilize the desalted oligonucleotide to obtain a pure, dry powder.
Visualizations
Experimental Workflow for G-Rich Oligonucleotide Synthesis
References
Deprotection of N,N-dimethylformamidine-deoxyguanosine (DMF-dG) with Ammonium Hydroxide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the deprotection of N,N-dimethylformamidine (DMF) protected deoxyguanosine (dG) residues in synthetic oligonucleotides using ammonium hydroxide. The DMF protecting group is favored for its rapid removal compared to traditional protecting groups like isobutyryl (iBu), facilitating higher throughput in oligonucleotide synthesis.[1]
Introduction
The final deprotection step is a critical stage in oligonucleotide synthesis. Incomplete removal of protecting groups can lead to the production of oligonucleotides with compromised biological activity.[2] The N-dimethylformamidine (DMF) protecting group on deoxyguanosine offers a significant advantage by allowing for faster deprotection schedules compared to the more traditional isobutyryl (iBu) group.[1] Ammonium hydroxide is a widely used reagent for this purpose, offering effective removal of the DMF group and other standard base protecting groups. This document outlines standard and ultrafast deprotection protocols using ammonium hydroxide, along with important considerations for handling sensitive modifications.
Data Presentation
The following tables summarize the recommended deprotection conditions for oligonucleotides containing DMF-dG using concentrated ammonium hydroxide (28-33% NH₃ in water).[2][3] It is crucial to use fresh ammonium hydroxide to ensure complete deprotection.[3][4]
Table 1: Standard Deprotection Conditions with Ammonium Hydroxide
| Protecting Group | Temperature | Time | Notes |
| This compound | Room Temperature | 16 - 17 hours | Sufficient for deprotection of A, C, and this compound.[5][6] |
| This compound | 55°C | 2 - 4 hours | Faster deprotection compared to room temperature.[6][7] |
| This compound | 65°C | 1 - 2 hours | Rapid deprotection for standard oligonucleotides.[5][7] |
Table 2: UltraFast Deprotection Conditions
For accelerated deprotection, a mixture of ammonium hydroxide and methylamine (AMA) is often employed.[1][2] This method is particularly beneficial for high-throughput applications.
| Reagent | Temperature | Time | Notes |
| AMA (1:1 v/v Ammonium Hydroxide and 40% Methylamine) | 65°C | 5 - 10 minutes | Requires the use of acetyl-protected dC (Ac-dC) to prevent base modification.[2][8] |
| AMA | Room Temperature | 20 minutes | Slower than elevated temperature but still significantly faster than ammonium hydroxide alone.[5] |
Experimental Protocols
Protocol 1: Standard Deprotection with Ammonium Hydroxide
This protocol is suitable for standard DNA oligonucleotides where speed is not the primary concern.
Materials:
-
Oligonucleotide synthesis column containing the synthesized DNA with this compound.
-
Concentrated ammonium hydroxide (28-33%), fresh.
-
5 mL Luer-slip syringes.
-
1-dram glass vials with Teflon-lined caps.
-
Heating block or oven.
-
-20°C freezer.
Procedure:
-
Cleavage from Support:
-
Draw 1.5 mL of fresh, concentrated ammonium hydroxide into a 5 mL syringe.
-
Attach the syringe to the bottom of the synthesis column.
-
Attach a second empty 5 mL syringe to the top of the column.
-
Slowly push approximately 300 µL of ammonium hydroxide from the bottom syringe to the top syringe to wet the support.
-
Allow the column to incubate at room temperature for 1 hour, periodically pushing the ammonium hydroxide back and forth between the syringes.[4]
-
After 1 hour, push all the ammonium hydroxide solution into one syringe.
-
Carefully remove the column and dispense the oligonucleotide-containing ammonium hydroxide solution into a 1-dram glass vial.[4]
-
-
Deprotection:
-
Tightly cap the vial. It is advisable to mark the liquid level to monitor for any evaporation during heating.[4]
-
Place the sealed vial in a heating block or oven set to the desired temperature (e.g., 55°C or 65°C) for the time specified in Table 1.
-
For room temperature deprotection, let the vial stand for 16-17 hours.
-
-
Post-Deprotection Handling:
-
After the incubation period, cool the vial to -20°C for at least 10 minutes before opening to prevent the ammonia from boiling.[4]
-
The deprotected oligonucleotide is now ready for purification (e.g., desalting, HPLC).
-
Protocol 2: UltraFast Deprotection with AMA
This protocol is recommended for rapid deprotection of oligonucleotides, especially in high-throughput workflows. Note that this method requires the use of Ac-dC to avoid side reactions.[2]
Materials:
-
Oligonucleotide synthesis column containing the synthesized DNA with this compound and Ac-dC.
-
AMA reagent (a 1:1 mixture by volume of concentrated ammonium hydroxide and 40% aqueous methylamine).
-
5 mL Luer-slip syringes.
-
1-dram glass vials with Teflon-lined caps.
-
Heating block or oven set to 65°C.
-
-20°C freezer.
Procedure:
-
Cleavage and Deprotection:
-
Prepare the AMA reagent by mixing equal volumes of cold concentrated ammonium hydroxide and 40% aqueous methylamine.
-
Draw 1.5 mL of the AMA reagent into a 5 mL syringe.
-
Follow the same procedure for cleavage as described in Protocol 1 (steps 1a-1d), but the cleavage from the support with AMA is typically complete within 5 minutes at room temperature.[2][3]
-
Dispense the oligonucleotide-containing AMA solution into a 1-dram glass vial.
-
-
Heating:
-
Tightly cap the vial and place it in a heating block set at 65°C for 10 minutes.[8]
-
-
Post-Deprotection Handling:
-
Cool the vial to -20°C for at least 10 minutes before opening.
-
The deprotected oligonucleotide is now ready for purification.
-
Mandatory Visualizations
Deprotection Workflow
Caption: A generalized workflow for oligonucleotide deprotection.
Deprotection Mechanism of this compound
Caption: The deprotection mechanism of this compound by ammonium hydroxide.
Note: The images in the DOT script are placeholders for the chemical structures of DMF-protected dG and deprotected dG.
Important Considerations
-
Freshness of Reagents: The concentration of ammonia in aqueous solutions can decrease over time. It is critical to use fresh ammonium hydroxide for complete deprotection.[3][4]
-
Sensitive Modifications: For oligonucleotides containing base-labile modifications or dyes, milder deprotection conditions may be necessary. Alternatives to ammonium hydroxide, such as potassium carbonate in methanol, might be more suitable in these cases.[2][3]
-
Safety: Ammonium hydroxide and methylamine are corrosive and have strong odors. Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
By following these protocols and considering the key factors outlined, researchers can achieve efficient and complete deprotection of this compound in synthetic oligonucleotides, ensuring the integrity and functionality of the final product.
References
- 1. glenresearch.com [glenresearch.com]
- 2. glenresearch.com [glenresearch.com]
- 3. glenresearch.com [glenresearch.com]
- 4. Cleavage and Deprotection of Unmodified Trityl-On DNA Oligos < Oligo Synthesis Resource [medicine.yale.edu]
- 5. scribd.com [scribd.com]
- 6. scribd.com [scribd.com]
- 7. Fast Deprotection [qualitysystems.com.tw]
- 8. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
Application Notes and Protocols for the Incorporation of N,N-dimethylformamidine-deoxyguanosine (DMF-dG) in RNA Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
The chemical synthesis of RNA oligonucleotides is a cornerstone of modern molecular biology and drug development, enabling applications from functional genomics to RNA-based therapeutics. The efficiency and fidelity of solid-phase RNA synthesis are critically dependent on the choice of protecting groups for the nucleobases. For guanosine, the N,N-dimethylformamidine (DMF) protecting group for the exocyclic amine of deoxyguanosine (dG) offers significant advantages, particularly in streamlining the deprotection process. This document provides detailed application notes and protocols for the successful incorporation of DMF-dG phosphoramidite in RNA synthesis.
The use of this compound is particularly advantageous for the synthesis of G-rich sequences, where incomplete deprotection of the more traditional isobutyryl (iBu) protecting group can be a significant issue. The DMF group is more labile, allowing for faster and milder deprotection conditions, which is crucial for preserving the integrity of the RNA molecule and any sensitive modifications.[1][2] This ultimately leads to higher purity and yield of the final RNA product.
Data Presentation
Table 1: Deprotection Conditions for this compound in Oligonucleotide Synthesis
| Deprotection Reagent | Temperature (°C) | Time | Notes |
| Concentrated Ammonium Hydroxide | 55 | 2 hours | A significant reduction in time compared to the conventional dG(iBu)-monomer. |
| Concentrated Ammonium Hydroxide | 65 | 1 hour | Further acceleration of the deprotection process at a higher temperature.[1][2] |
| Ammonium Hydroxide/Methylamine (AMA) | 65 | 5 - 10 minutes | Referred to as "UltraFAST deprotection".[3][4] It is crucial to use acetyl (Ac) protected dC to prevent base modification.[3][4] |
| Ammonium Hydroxide/Methylamine (AMA) | Room Temperature | 120 minutes | Slower deprotection at ambient temperature is also effective.[4] |
| Ammonium Hydroxide/Methylamine (AMA) | 37 | 30 minutes | Intermediate temperature option for deprotection.[4] |
| Ammonium Hydroxide/Methylamine (AMA) | 55 | 10 minutes | A rapid deprotection option at a moderate temperature.[4] |
Experimental Protocols
Protocol 1: Solid-Phase RNA Synthesis Incorporating this compound Phosphoramidite
This protocol outlines the automated solid-phase synthesis of RNA oligonucleotides using standard phosphoramidite chemistry on a DNA/RNA synthesizer. It is assumed that the user is familiar with the basic operation of their specific synthesizer.
Materials:
-
Phosphoramidites:
-
5'-O-DMT-N6-benzoyl-2'-O-TBDMS-Adenosine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite
-
5'-O-DMT-N4-acetyl-2'-O-TBDMS-Cytidine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite
-
5'-O-DMT-N2-dimethylformamidine-2'-O-TBDMS-Guanosine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite (DMF-rG)
-
5'-O-DMT-2'-O-TBDMS-Uridine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite
-
-
Solid Support: Controlled Pore Glass (CPG) with the desired 3'-terminal nucleoside.
-
Activator: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in Acetonitrile or 0.25 M 5-Benzylthio-1H-tetrazole (BTT) in Acetonitrile.
-
Deblocking Solution: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in Dichloromethane. Using DCA is recommended for long oligonucleotides to minimize depurination.[5]
-
Capping Solution A: Acetic Anhydride/2,6-Lutidine/THF.
-
Capping Solution B: 16% N-Methylimidazole in THF.
-
Oxidizing Solution: 0.02 M Iodine in THF/Water/Pyridine. A lower concentration of iodine is recommended when using this compound.
-
Anhydrous Acetonitrile for washing and phosphoramidite dissolution.
Procedure:
-
Synthesizer Setup:
-
Install the required phosphoramidite, reagent, and solid support columns on the synthesizer.
-
Ensure all reagent bottles are filled with fresh solutions and the system is properly primed.
-
Enter the desired RNA sequence into the synthesizer's software.
-
-
Synthesis Cycle (repeated for each nucleotide addition):
-
Detritylation (Deblocking): The 5'-DMT protecting group is removed from the support-bound nucleoside by treatment with the deblocking solution.[2] The resulting orange-colored trityl cation is monitored to determine coupling efficiency.[2]
-
Coupling: The DMF-rG phosphoramidite (or other phosphoramidite) is activated by the activator and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.[2] A coupling time of 3-6 minutes is typically used, depending on the activator.[6]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion mutations in the final product.[2]
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester linkage using the oxidizing solution.[2]
-
-
Final Detritylation (Optional - "DMT-on" or "DMT-off"):
-
DMT-on: The final 5'-DMT group is left on for purification purposes.
-
DMT-off: The final 5'-DMT group is removed by the synthesizer.
-
-
Cleavage from Support and Base Deprotection: Proceed to Protocol 2.
Protocol 2: Cleavage, Deprotection, and Purification of RNA containing this compound
This protocol describes the post-synthesis workup of the RNA oligonucleotide. The use of AMA is highlighted for rapid deprotection.
Materials:
-
Cleavage and Deprotection Solution: Ammonium hydroxide/40% aqueous methylamine (AMA) (1:1, v/v).[3][7]
-
2'-Deprotection Solution:
-
Quenching Buffer: Glen-Pak RNA Quenching Buffer or a solution of 3 M Sodium Acetate.
-
Precipitation Solvents: Butanol, Ethanol.
-
RNase-free water, tubes, and pipette tips.
Procedure:
-
Cleavage and Base Deprotection (AMA Method):
-
Transfer the solid support from the synthesis column to a 2 mL microcentrifuge tube or a sealable glass vial.
-
Add 1 mL of the AMA solution to the solid support.
-
Incubate the mixture at 65 °C for 10-15 minutes.[7]
-
Cool the tube on ice for 10 minutes.[7]
-
Carefully transfer the supernatant containing the cleaved and base-deprotected RNA to a new RNase-free tube.
-
-
Removal of the 2'-TBDMS Protecting Group:
-
Lyophilize the RNA solution to dryness.
-
For DMT-on RNA:
-
For DMT-off RNA:
-
-
Desalting and Purification:
-
Cartridge Purification (DMT-on):
-
Quench the 2'-deprotection reaction by adding 1.75 mL of RNA Quenching Buffer.
-
Proceed with purification on a Glen-Pak RNA cartridge or similar reversed-phase cartridge according to the manufacturer's instructions.
-
-
Precipitation (DMT-off):
-
Add 25 µL of 3 M Sodium Acetate to the cooled reaction mixture and vortex.[6]
-
Add 1 mL of butanol and vortex thoroughly.[6]
-
Cool the mixture at -70 °C for 30 minutes.[6]
-
Centrifuge at high speed for 10 minutes.[6]
-
Carefully decant the supernatant.
-
Wash the pellet twice with 0.75 mL of ethanol.[6]
-
Dry the RNA pellet under vacuum.[6]
-
-
Resuspend the purified RNA in an appropriate RNase-free buffer.
-
Visualizations
Caption: Workflow for RNA synthesis incorporating this compound.
Caption: Deprotection advantage of this compound over iBu-dG.
References
- 1. atdbio.com [atdbio.com]
- 2. biotage.com [biotage.com]
- 3. glenresearch.com [glenresearch.com]
- 4. glenresearch.com [glenresearch.com]
- 5. glenresearch.com [glenresearch.com]
- 6. glenresearch.com [glenresearch.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. RNA 2' Deprotection < Oligo Synthesis Resource [medicine.yale.edu]
Application Notes and Protocols for the Synthesis of Therapeutic Oligonucleotides using DMF-dG
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of therapeutic oligonucleotides demands high purity, yield, and efficiency. The choice of protecting groups for the nucleobases is a critical factor in achieving these objectives. This document provides detailed application notes and protocols for the use of N2-dimethylformamidine-2'-deoxyguanosine (DMF-dG) as a protecting group for guanine in the solid-phase synthesis of therapeutic oligonucleotides. The use of this compound offers significant advantages over the traditional isobutyryl (iBu) protecting group, particularly in enabling faster and milder deprotection conditions, which is crucial for the synthesis of modified oligonucleotides and those with G-rich sequences.[1][2][3] These notes include a summary of quantitative data, detailed experimental protocols, and workflow diagrams to facilitate the adoption of this methodology in research and drug development settings.
Introduction
Solid-phase phosphoramidite chemistry is the gold standard for the synthesis of oligonucleotides.[4][5] This process involves the sequential addition of nucleotide monomers to a growing chain attached to a solid support. To prevent unwanted side reactions, the exocyclic amino groups of adenine, guanine, and cytosine are protected. The protecting group on guanine is notoriously the most difficult to remove.[3] The traditional isobutyryl (iBu) group requires harsh deprotection conditions (e.g., prolonged heating in concentrated ammonium hydroxide), which can be detrimental to sensitive modifications often present in therapeutic oligonucleotides.[3]
The N2-dimethylformamidine (DMF) protecting group for deoxyguanosine (dG) provides a valuable alternative. Its lability under milder basic conditions allows for significantly faster deprotection times, reducing the exposure of the oligonucleotide to harsh chemicals and high temperatures.[1][3] This leads to improved purity and yield, especially for complex and modified therapeutic oligonucleotides.[2]
Advantages of Using this compound
The primary advantages of employing this compound in therapeutic oligonucleotide synthesis include:
-
Faster Deprotection: The DMF group is significantly more labile than the iBu group, allowing for a substantial reduction in deprotection time.[1]
-
Milder Deprotection Conditions: Milder reagents and lower temperatures can be used for deprotection, which is critical for preserving the integrity of sensitive modifications and complex oligonucleotide structures.[3][6]
-
Improved Purity and Yield: The milder conditions and reduced side reactions contribute to a higher purity of the final oligonucleotide product and can lead to improved overall yield.[2]
-
Suitability for G-Rich Sequences: this compound is particularly beneficial for the synthesis of guanine-rich oligonucleotides, which are prone to aggregation and incomplete deprotection with standard methods.[2]
-
Compatibility with Modern Deprotection Reagents: this compound is compatible with advanced deprotection reagents like aqueous methylamine (AMA), further accelerating the deprotection process.[7]
Data Presentation
Table 1: Comparison of Deprotection Times for this compound vs. iBu-dG
| Protecting Group | Deprotection Reagent | Temperature | Time |
| This compound | Concentrated Ammonium Hydroxide | 55°C | 1 hour[6] |
| iBu-dG | Concentrated Ammonium Hydroxide | 55°C | 5 hours[3] |
| This compound | Ammonium Hydroxide/Methylamine (AMA) (1:1) | 65°C | 5-10 minutes[7][8] |
| iBu-dG | Ammonium Hydroxide/Methylamine (AMA) (1:1) | 65°C | 5-10 minutes[7] |
| This compound | Tert-Butylamine/water (1:3) | 60°C | 6 hours[7] |
Note: Deprotection times can vary based on the specific oligonucleotide sequence, length, and any modifications present.
Table 2: Typical Stepwise Coupling Efficiency in Solid-Phase Oligonucleotide Synthesis
| Stepwise Coupling Efficiency | Theoretical Yield of a 20-mer Oligonucleotide | Theoretical Yield of a 50-mer Oligonucleotide |
| 98.0% | 66.8% | 36.4% |
| 99.0% | 82.6% | 60.5% |
| 99.5% | 90.5% | 77.8%[6] |
Maintaining high stepwise coupling efficiency is crucial for the overall yield of the final product. The use of high-quality phosphoramidites, including this compound, and anhydrous conditions are essential.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of an Oligonucleotide using this compound Phosphoramidite
This protocol outlines the standard steps for solid-phase oligonucleotide synthesis on an automated synthesizer.
Materials:
-
This compound phosphoramidite
-
dA(bz), dC(Ac), and T phosphoramidites
-
Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside
-
Deblocking solution (3% Trichloroacetic acid in Dichloromethane)
-
Activator solution (e.g., 0.45 M 5-Ethylthio-1H-tetrazole in Acetonitrile)
-
Capping Solution A (Acetic Anhydride/Lutidine/THF) and Capping Solution B (N-Methylimidazole/THF)
-
Oxidizing Solution (Iodine in THF/Water/Pyridine)
-
Anhydrous Acetonitrile
-
Automated DNA/RNA synthesizer
Procedure:
-
Preparation:
-
Dissolve the this compound and other phosphoramidites in anhydrous acetonitrile to the desired concentration (typically 0.1 M).
-
Install the reagent bottles on the synthesizer according to the manufacturer's instructions.
-
Pack the appropriate CPG solid support column for the desired sequence and scale.
-
-
Synthesis Cycle (repeated for each nucleotide addition):
-
Step 1: Detritylation (De-blocking): The 5'-DMT protecting group is removed from the support-bound nucleoside by treating with the deblocking solution. This exposes the 5'-hydroxyl group for the next coupling reaction.[4][5]
-
Step 2: Coupling: The this compound phosphoramidite (or other specified phosphoramidite) is activated by the activator solution and then coupled to the 5'-hydroxyl group of the growing oligonucleotide chain.[4][5]
-
Step 3: Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion-mutant oligonucleotides (n-1 sequences).[3][6]
-
Step 4: Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester linkage using the oxidizing solution.[4][5]
-
-
Final Detritylation (Optional):
-
If "DMT-off" purification is planned, a final detritylation step is performed.
-
For "DMT-on" purification, this step is skipped.
-
Protocol 2: Cleavage and Deprotection using Ammonium Hydroxide/Methylamine (AMA)
This protocol is suitable for oligonucleotides synthesized with this compound and Ac-dC, allowing for rapid deprotection.
Materials:
-
Ammonium Hydroxide (30%)
-
Methylamine (40% in water)
-
Oligonucleotide synthesis column
-
Syringes
-
Heating block or oven
-
SpeedVac or lyophilizer
Procedure:
-
Preparation of AMA solution: In a fume hood, mix equal volumes of cold concentrated ammonium hydroxide and 40% aqueous methylamine. Prepare this solution fresh before use.
-
Cleavage from Solid Support:
-
Remove the synthesis column from the synthesizer.
-
Push the AMA solution through the column using a syringe, collecting the eluate in a pressure-resistant vial. Repeat this process to ensure all the oligonucleotide is cleaved from the support.
-
-
Deprotection:
-
Evaporation:
-
Cool the vial to room temperature.
-
Carefully open the vial in a fume hood.
-
Evaporate the AMA solution to dryness using a SpeedVac or by lyophilization.
-
The resulting pellet is the crude deprotected oligonucleotide.
-
Protocol 3: Analysis of Oligonucleotide Purity by HPLC
This protocol provides a general method for analyzing the purity of the synthesized oligonucleotide.
Materials:
-
Crude or purified oligonucleotide sample
-
Nuclease-free water
-
Mobile Phase A: (e.g., 0.1 M Triethylammonium acetate (TEAA) in water)
-
Mobile Phase B: (e.g., 0.1 M TEAA in Acetonitrile/Water)
-
HPLC system with a UV detector
-
Reverse-phase HPLC column suitable for oligonucleotide analysis (e.g., C18)
Procedure:
-
Sample Preparation: Dissolve the oligonucleotide pellet in nuclease-free water or an appropriate buffer.
-
HPLC Method:
-
Equilibrate the column with a low percentage of Mobile Phase B.
-
Inject the sample onto the column.
-
Elute the oligonucleotide using a linear gradient of increasing Mobile Phase B.
-
Monitor the absorbance at 260 nm.
-
-
Data Analysis:
-
The main peak corresponds to the full-length oligonucleotide.
-
Smaller peaks eluting earlier are typically shorter failure sequences (n-1, n-2).
-
Peaks eluting later may represent incompletely deprotected or modified oligonucleotides.
-
Calculate the purity by integrating the peak areas.
-
Visualizations
Caption: Solid-Phase Oligonucleotide Synthesis Workflow.
Caption: Deprotection Pathways for this compound Oligonucleotides.
Conclusion
The use of this compound as a protecting group for guanine in the synthesis of therapeutic oligonucleotides offers substantial benefits in terms of efficiency and product quality. The faster and milder deprotection protocols enabled by this compound are particularly advantageous for the production of complex and modified oligonucleotides, which are increasingly prevalent in therapeutic applications. By following the detailed protocols and understanding the underlying chemistry presented in these application notes, researchers and drug development professionals can optimize their oligonucleotide synthesis processes, leading to higher quality therapeutic candidates.
References
- 1. glenresearch.com [glenresearch.com]
- 2. EP3319975B1 - Guanine-rich oligonucleotides - Google Patents [patents.google.com]
- 3. biotage.com [biotage.com]
- 4. glenresearch.com [glenresearch.com]
- 5. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 6. atdbio.com [atdbio.com]
- 7. glenresearch.com [glenresearch.com]
- 8. glenresearch.com [glenresearch.com]
Application Note: High-Resolution LC-MS Analysis of Synthetic Oligonucleotides Incorporating DMF-dG for Enhanced Purity Assessment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of therapeutic and diagnostic oligonucleotides demands precise control over sequence fidelity and purity. The use of N2-dimethylformamidyl-2'-deoxyguanosine (DMF-dG) as a protecting group for guanosine phosphoramidites has gained traction due to its lability, which allows for milder and faster deprotection conditions compared to traditional protecting groups like isobutyryl (iBu).[1][2] This is particularly advantageous for the synthesis of modified oligonucleotides that may be sensitive to harsh deprotection reagents.[2] However, the use of any protecting group necessitates robust analytical methods to ensure its complete removal and to identify any potential process-related impurities.
Liquid chromatography coupled with mass spectrometry (LC-MS) is an indispensable tool for the characterization of synthetic oligonucleotides.[3][4] It provides information on the identity, purity, and impurity profile of the final product.[5] This application note provides a detailed protocol for the LC-MS analysis of oligonucleotides synthesized with this compound, offering a comprehensive workflow from sample preparation to data analysis for ensuring the quality and safety of these critical biomolecules.
Experimental Protocols
Oligonucleotide Synthesis
The target oligonucleotide is synthesized on a solid support using standard automated phosphoramidite chemistry. This compound phosphoramidite is utilized for the incorporation of guanosine residues. Other standard protecting groups are used for the remaining nucleobases (e.g., benzoyl for dA and dC).
Sample Preparation: Deprotection of the Oligonucleotide
A critical step in obtaining the final oligonucleotide is the removal of all protecting groups from the nucleobases and the phosphate backbone, as well as cleavage from the solid support. Incomplete removal of these protecting groups will result in impurities with masses heavier than the desired product.[6]
Materials:
-
Concentrated ammonium hydroxide (28-30%)
-
Methylamine solution (40% in water)
-
Ammonium hydroxide/Methylamine (AMA) solution (1:1 v/v)
-
Microcentrifuge tubes
-
Heating block or oven
Procedure:
-
Transfer the solid support containing the synthesized oligonucleotide to a 2 mL microcentrifuge tube.
-
Add 1 mL of AMA solution to the solid support.
-
Incubate the mixture at 65°C for 15 minutes to effect cleavage and deprotection.
-
Allow the tube to cool to room temperature.
-
Centrifuge the tube to pellet the solid support.
-
Carefully transfer the supernatant containing the deprotected oligonucleotide to a new microcentrifuge tube.
-
Dry the oligonucleotide solution using a vacuum concentrator.
-
Resuspend the dried oligonucleotide pellet in an appropriate volume of sterile, nuclease-free water for LC-MS analysis.
LC-MS Instrumentation and Conditions
The analysis is performed using a high-resolution liquid chromatography system coupled to a high-resolution mass spectrometer. Ion-pair reversed-phase chromatography is a common and effective method for oligonucleotide separation.[7]
Liquid Chromatography (LC):
-
System: UHPLC or HPLC system
-
Column: C18 reversed-phase column suitable for oligonucleotides (e.g., Waters ACQUITY Premier Oligonucleotide BEH C18, Agilent AdvanceBio Oligonucleotide)
-
Mobile Phase A: 100 mM Hexafluoroisopropanol (HFIP) and 15 mM Triethylamine (TEA) in water
-
Mobile Phase B: 100 mM HFIP and 15 mM TEA in methanol or acetonitrile
-
Flow Rate: 0.2 - 0.4 mL/min
-
Column Temperature: 50 - 60 °C
-
Gradient: A typical gradient would be from 10% to 50% Mobile Phase B over 20-30 minutes.
Mass Spectrometry (MS):
-
System: High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)
-
Ionization Mode: Negative Ion Electrospray Ionization (ESI)
-
Mass Range: 500 - 5000 m/z
-
Capillary Voltage: 2.5 - 3.5 kV
-
Cone Voltage: 20 - 40 V
-
Source Temperature: 120 - 150 °C
-
Desolvation Temperature: 350 - 500 °C
Data Analysis
Data acquisition and processing are performed using the instrument-specific software. The raw mass spectra, which consist of a distribution of multiply charged ions, are deconvoluted to obtain the zero-charge mass of the oligonucleotide and any impurities. This allows for the accurate determination of their molecular weights.[1]
Data Presentation
The quantitative data obtained from the LC-MS analysis should be summarized in a clear and structured table to facilitate comparison and interpretation.
| Peak Number | Retention Time (min) | Observed Mass (Da) | Expected Mass (Da) | Mass Difference (ppm) | Proposed Identity | Relative Abundance (%) |
| 1 | 15.2 | 6123.8 | 6124.0 | -32.7 | Full-Length Product (FLP) | 95.2 |
| 2 | 14.8 | 5820.7 | 5820.8 | -17.2 | N-1 Deletion | 2.1 |
| 3 | 15.5 | 6194.8 | 6195.0 | -32.3 | FLP + DMF adduct | 0.5 |
| 4 | 14.5 | 5517.6 | 5517.7 | -18.1 | N-2 Deletion | 1.2 |
| 5 | 15.9 | 6427.1 | 6427.2 | -15.6 | N+1 Addition | 1.0 |
Visualizations
References
- 1. ingenieria-analitica.com [ingenieria-analitica.com]
- 2. Bioanalysis of Oligonucleotide by LC–MS: Effects of Ion Pairing Regents and Recent Advances in Ion-Pairing-Free Analytical Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of synthetic oligonucleotides containing biologically important modified bases by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. DETECTING LOW-LEVEL SYNTHESIS IMPURITIES IN MODIFIED PHOSPHOROTHIOATE OLIGONUCLEOTIDES USING LIQUID CHROMATOGRAPHY – HIGH RESOLUTION MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. idtdna.com [idtdna.com]
- 7. ssi.shimadzu.com [ssi.shimadzu.com]
Application Notes and Protocols for Solid-Phase Synthesis of DNA using DMF-dG Phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
Introduction
The use of N,N-dimethylformamidine-dG (DMF-dG) phosphoramidite in solid-phase DNA synthesis offers a significant advantage over the traditional isobutyryl-dG (iBu-dG) protecting group by enabling faster and more efficient deprotection. This is particularly beneficial for the synthesis of long oligonucleotides, sequences rich in guanine, and oligonucleotides containing labile modifications that are sensitive to prolonged exposure to harsh deprotection conditions. The DMF protecting group is removed approximately four times faster than the iBu group, which minimizes potential side reactions and improves the overall yield and purity of the synthesized DNA.[1] This document provides detailed protocols and quantitative data for the application of this compound phosphoramidite in solid-phase DNA synthesis.
Advantages of this compound Phosphoramidite
-
Rapid Deprotection: The primary advantage of using this compound is the significantly reduced deprotection time.[1][2][3] This accelerates the overall workflow, especially in high-throughput settings.
-
Improved Yield and Purity: Faster deprotection minimizes the exposure of the oligonucleotide to harsh basic conditions, reducing the chance of side reactions such as depurination and degradation of sensitive modifications.[4] This leads to a higher yield of the full-length product and improved purity.
-
Compatibility: this compound phosphoramidite is a direct substitute for iBu-dG phosphoramidite in standard solid-phase synthesis protocols, requiring no significant changes to the synthesis cycle itself.[2][3]
-
Suitability for G-Rich Sequences: For sequences with a high guanine content, the faster deprotection of this compound helps to prevent incomplete deprotection that can be observed with the more stable iBu group.[2][3]
Quantitative Data: Deprotection Conditions and Times
The choice of deprotection reagent and conditions significantly impacts the efficiency and speed of the process. The following table summarizes various deprotection protocols for oligonucleotides synthesized with this compound phosphoramidite.
| Deprotection Reagent | Temperature | Time | Notes |
| Concentrated Ammonium Hydroxide | 55°C | 2 hours | A standard and effective method.[2][3] |
| Concentrated Ammonium Hydroxide | 65°C | 1 hour | Faster deprotection at a higher temperature.[2][3] |
| AMA (Ammonium Hydroxide/Methylamine, 1:1 v/v) | 65°C | 5 - 10 minutes | "UltraFAST" deprotection; ideal for high-throughput synthesis. Requires the use of Acetyl-dC (Ac-dC) to prevent base modification.[5][6][7] |
| AMA (Ammonium Hydroxide/Methylamine, 1:1 v/v) | Room Temperature | 20 minutes | A slower but still effective AMA deprotection.[8] |
| t-Butylamine/Methanol/Water (1:1:2 v/v) | 55°C | Overnight | A milder condition suitable for sensitive labels like TAMRA.[6][9] |
| 0.4 M Sodium Hydroxide in Methanol/Water (4:1 v/v) | Room Temperature | > 72 hours | This compound is remarkably resistant to this condition, making it unsuitable for efficient deprotection.[10] |
Experimental Protocols
The following protocols detail the steps for solid-phase DNA synthesis using this compound phosphoramidite on an automated DNA synthesizer.
Solid Support and Synthesis Scale
Standard controlled-pore glass (CPG) or polystyrene supports are suitable for synthesis. The synthesis scale can range from nanomoles to micromoles, with higher loading supports available for larger scale synthesis. For long oligonucleotides (>40 bases), supports with a larger pore size (e.g., 1000 Å) are recommended to prevent steric hindrance.[11][12]
Synthesis Cycle
The synthesis cycle consists of four main steps: detritylation, coupling, capping, and oxidation. This cycle is repeated for each nucleotide added to the growing oligonucleotide chain.
Caption: Workflow of solid-phase DNA synthesis using this compound phosphoramidite.
-
Objective: To remove the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside, exposing the 5'-hydroxyl group for the next coupling reaction.
-
Reagent: 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM).
-
Procedure:
-
Flush the synthesis column with anhydrous acetonitrile.
-
Deliver the detritylation solution to the column and incubate for the time specified by the synthesizer protocol (typically 60-120 seconds).
-
The orange-colored DMT cation released can be monitored spectrophotometrically at 495 nm to determine coupling efficiency.[11]
-
Wash the column thoroughly with anhydrous acetonitrile to remove the detritylation reagent and the cleaved DMT group.
-
-
Objective: To couple the incoming this compound phosphoramidite to the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Reagents:
-
This compound phosphoramidite solution (typically 0.1 M in anhydrous acetonitrile).
-
Activator solution (e.g., 0.45 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile).
-
-
Procedure:
-
Simultaneously deliver the this compound phosphoramidite solution and the activator solution to the synthesis column.
-
Allow the coupling reaction to proceed for the time specified by the synthesizer protocol (typically 30-180 seconds). A longer coupling time may be beneficial for modified bases.
-
Wash the column with anhydrous acetonitrile to remove excess reagents.
-
-
Objective: To block any unreacted 5'-hydroxyl groups by acetylation, preventing them from participating in subsequent coupling steps and thus minimizing the formation of n-1 shortmer sequences.
-
Reagents:
-
Capping A: Acetic anhydride in tetrahydrofuran (THF)/pyridine or N-methylimidazole (NMI) in THF.
-
Capping B: 16% N-methylimidazole in THF.
-
-
Procedure:
-
Deliver the capping solutions to the synthesis column.
-
Allow the capping reaction to proceed for the time specified by the synthesizer protocol (typically 30-60 seconds).
-
Wash the column with anhydrous acetonitrile.
-
-
Objective: To oxidize the unstable phosphite triester linkage to a more stable phosphate triester.
-
Reagent: 0.02 M Iodine in THF/Water/Pyridine. A lower concentration of iodine is recommended when using this compound phosphoramidite.[2][3]
-
Procedure:
-
Deliver the oxidizing solution to the synthesis column.
-
Allow the oxidation reaction to proceed for the time specified by the synthesizer protocol (typically 30-60 seconds).
-
Wash the column with anhydrous acetonitrile.
-
Post-Synthesis Cleavage and Deprotection
Following the completion of the synthesis, the oligonucleotide must be cleaved from the solid support and the protecting groups on the nucleobases and the phosphate backbone must be removed.
Caption: General workflow for post-synthesis cleavage and deprotection.
-
Transfer the solid support to a screw-cap vial.
-
Add concentrated ammonium hydroxide (e.g., 1 mL for a 1 µmole synthesis).
-
Seal the vial tightly and heat at 55°C for 2 hours or 65°C for 1 hour.[2][3]
-
Allow the vial to cool to room temperature.
-
Transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.
-
Wash the support with nuclease-free water and combine the wash with the supernatant.
-
Dry the oligonucleotide solution using a vacuum concentrator.
Note: This protocol requires the use of Ac-dC phosphoramidite during synthesis to avoid transamination of cytosine.[6][7]
-
Prepare the AMA solution by mixing equal volumes of concentrated ammonium hydroxide and 40% aqueous methylamine.
-
Add the AMA solution to the solid support in a sealed vial.
-
Cool the vial to room temperature.
-
Transfer the supernatant and wash the support as described in the previous protocol.
-
Dry the oligonucleotide solution.
Conclusion
The use of this compound phosphoramidite provides a robust and efficient method for the solid-phase synthesis of DNA. The significantly faster deprotection kinetics compared to traditional protecting groups lead to higher quality oligonucleotides, especially for challenging sequences. By selecting the appropriate deprotection protocol based on the specific requirements of the oligonucleotide and any incorporated modifications, researchers can optimize their synthesis workflow for speed and purity.
References
- 1. glenresearch.com [glenresearch.com]
- 2. Fast Deprotection [qualitysystems.com.tw]
- 3. DMT-dG(dmf) Phosphoramidite configured for ABI, configured for ÄKTA and OligoPilot 330628-04-1 [sigmaaldrich.com]
- 4. glenresearch.com [glenresearch.com]
- 5. DMT-dG(dmf) Phosphoramidite | Benchchem [benchchem.com]
- 6. glenresearch.com [glenresearch.com]
- 7. glenresearch.com [glenresearch.com]
- 8. scribd.com [scribd.com]
- 9. dG (dmf) CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]
- 10. glenresearch.com [glenresearch.com]
- 11. atdbio.com [atdbio.com]
- 12. data.biotage.co.jp [data.biotage.co.jp]
Application Notes and Protocols for DMF-dG in CRISPR Guide RNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of CRISPR-Cas9 technology has revolutionized the field of gene editing, with broad applications in basic research, drug discovery, and therapeutics. A key component of this system is the guide RNA (gRNA), which directs the Cas9 nuclease to a specific genomic locus. The chemical synthesis of gRNA via solid-phase phosphoramidite chemistry offers high purity, the ability to introduce chemical modifications, and batch-to-batch consistency, making it a preferred method for clinical and research applications.
The choice of protecting groups for the phosphoramidite monomers is critical for the successful synthesis of long and complex RNA molecules like gRNA. For deoxyguanosine (dG), the N,N-Dimethylformamidine (DMF) protecting group on the exocyclic amine offers distinct advantages over traditional protecting groups like isobutyryl (ibu). The primary benefit of using DMF-dG is its lability under milder basic conditions, which allows for faster and more efficient deprotection of the synthesized gRNA. This is particularly crucial for preserving the integrity of other sensitive chemical modifications that may be incorporated into the gRNA to enhance its stability and efficacy.
These application notes provide a comprehensive overview of the use of this compound in the solid-phase synthesis of CRISPR gRNA, including quantitative data on synthesis efficiency, detailed experimental protocols, and visual workflows to guide researchers in their experimental design.
Data Presentation
The following tables summarize quantitative data related to the synthesis of CRISPR guide RNA using phosphoramidite chemistry. While direct comparative data for this compound versus other dG protecting groups in gRNA synthesis is not extensively published in head-to-head studies, the data presented is based on typical performance metrics for high-quality solid-phase RNA synthesis, where this compound is a commonly used reagent.
Table 1: Comparison of dG Protecting Groups for Oligonucleotide Synthesis
| Protecting Group | Deprotection Conditions | Deprotection Time | Key Advantages |
| DMF (Dimethylformamidine) | Ammonium hydroxide/Methylamine (AMA), 1:1 | 10 minutes at 65°C | Rapid deprotection, compatible with sensitive modifications. |
| ibu (isobutyryl) | Concentrated Ammonium Hydroxide | 12-16 hours at 55°C | Standard, well-established chemistry. |
| Ac (Acetyl) | Ammonium hydroxide/Methylamine (AMA), 1:1 | 5 minutes at 65°C | Very rapid deprotection. |
Table 2: Typical Coupling Efficiency, Yield, and Purity for gRNA Synthesis
| Parameter | Typical Value | Notes |
| Average Coupling Efficiency (per step) | >99% | Crucial for the synthesis of long oligonucleotides like gRNA (typically 80-100 nucleotides). A slight decrease significantly impacts the final yield. |
| Theoretical Full-Length Product (FLP) Yield (for a 100-mer at 99% coupling efficiency) | ~37% | The theoretical yield of the full-length product decreases exponentially with the length of the oligonucleotide.[1] |
| Expected Crude Purity (before purification) | 30-40% | For a gRNA of approximately 100 nucleotides, the crude product contains a significant portion of shorter, failure sequences.[2] |
| Final Purity (after HPLC purification) | >95% | High-performance liquid chromatography (HPLC) is essential to isolate the full-length gRNA from truncated sequences. |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of CRISPR Guide RNA using this compound Phosphoramidite
This protocol outlines the standard four-step cycle for solid-phase RNA synthesis on an automated synthesizer.
Materials:
-
This compound-CE Phosphoramidite
-
Standard RNA phosphoramidites (A, C, U) with appropriate protecting groups
-
Controlled Pore Glass (CPG) solid support
-
Activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole in acetonitrile)
-
Capping Solution A (Acetic anhydride/Lutidine/THF) and Capping Solution B (N-Methylimidazole/THF)
-
Oxidizing Solution (Iodine in THF/Water/Pyridine)
-
Deblocking Solution (3% Trichloroacetic acid in dichloromethane)
-
Anhydrous acetonitrile
Procedure:
-
Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the solid support-bound nucleotide by treating with the deblocking solution. This creates a free 5'-hydroxyl group for the next coupling step.
-
Coupling: The this compound phosphoramidite (or other RNA phosphoramidites) is activated by the activator solution and then coupled to the free 5'-hydroxyl group of the growing RNA chain. This reaction forms a phosphite triester linkage. A typical coupling time for RNA phosphoramidites is 6 minutes.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions. This prevents the formation of deletion mutants (n-1 sequences) in subsequent cycles.
-
Oxidation: The unstable phosphite triester linkage is oxidized to a more stable pentavalent phosphate triester using the oxidizing solution.
-
Iteration: The cycle of deblocking, coupling, capping, and oxidation is repeated for each subsequent nucleotide in the gRNA sequence.
Protocol 2: Deprotection and Purification of gRNA Synthesized with this compound
This protocol describes the cleavage of the gRNA from the solid support and the removal of all protecting groups.
Materials:
-
Ammonium hydroxide/40% Methylamine (AMA) solution (1:1, v/v)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Triethylamine trihydrofluoride (TEA·3HF)
-
Triethylamine (TEA)
-
RNA Quenching Buffer
-
Nuclease-free water
-
HPLC system with an appropriate column (e.g., reverse-phase)
Procedure:
-
Cleavage and Base Deprotection:
-
Transfer the CPG solid support with the synthesized gRNA to a sterile microcentrifuge tube.
-
Add 1 mL of AMA solution to the CPG and incubate at 65°C for 15 minutes. This step cleaves the gRNA from the support and removes the protecting groups from the nucleobases, including the DMF group from guanosine.[3]
-
Cool the tube on ice and carefully transfer the supernatant containing the gRNA to a new tube.
-
Wash the CPG with nuclease-free water and combine the wash with the supernatant.
-
Dry the gRNA solution using a vacuum centrifuge.
-
-
2'-Hydroxyl (Silyl) Deprotection:
-
Resuspend the dried gRNA pellet in 115 µL of anhydrous DMSO. If necessary, heat at 65°C for 5 minutes to fully dissolve.[4]
-
Add 60 µL of TEA to the DMSO/gRNA solution and mix gently.[4]
-
Add 75 µL of TEA·3HF and incubate the mixture at 65°C for 2.5 hours to remove the 2'-TBDMS or TOM protecting groups.[4]
-
-
Quenching and Purification:
-
Cool the reaction and add 1.75 mL of RNA Quenching Buffer.
-
Purify the full-length gRNA using reverse-phase HPLC. The DMT-on purification strategy is often employed, where the final 5'-DMT group is left on during synthesis and removed after purification of the full-length product.
-
Desalt the purified gRNA using an appropriate method, such as ethanol precipitation.
-
Quantify the final product using UV-Vis spectrophotometry.
-
Visualizations
Solid-Phase gRNA Synthesis Workflow
Caption: Solid-phase synthesis cycle for CRISPR gRNA.
CRISPR-Cas9 Gene Editing Workflow using Synthesized gRNA
Caption: Workflow for CRISPR-Cas9 gene editing with synthetic gRNA.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing DMF-dG Phosphoramidite Coupling Efficiency
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the coupling efficiency of N,N-Dimethylformamidine-2'-deoxyguanosine (DMF-dG) phosphoramidite in oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using DMF as a protecting group for dG phosphoramidite?
A1: The N,N-Dimethylformamidine (DMF) protecting group offers a significant advantage in the deprotection step of oligonucleotide synthesis. It is considerably more labile than traditional protecting groups like isobutyryl (iBu), allowing for faster and milder deprotection conditions. For instance, deprotection of dG(dmf) can be achieved with concentrated ammonia in as little as 1 hour at 65°C or 2 hours at 55°C.[1] This rapid deprotection is particularly beneficial for high-throughput synthesis and for oligonucleotides containing sensitive modifications that cannot withstand harsh or prolonged basic conditions.
Q2: What is the primary cause of low coupling efficiency with phosphoramidites?
A2: The most common cause of low coupling efficiency in phosphoramidite chemistry is the presence of moisture.[2] Water can react with the activated phosphoramidite, leading to its hydrolysis into an H-phosphonate. This side reaction consumes the phosphoramidite and reduces the amount available to couple with the growing oligonucleotide chain, thereby lowering the overall synthesis yield.[2] It is crucial to use anhydrous acetonitrile (ACN) with a water content of 10-15 ppm or lower and to handle all reagents under anhydrous conditions.[2]
Q3: How does the choice of activator impact this compound coupling?
A3: The activator plays a critical role in the coupling reaction. Activators are weak acids that protonate the nitrogen of the phosphoramidite, making it susceptible to nucleophilic attack by the 5'-hydroxyl group of the growing oligonucleotide chain. Common activators include 1H-Tetrazole, 5-Ethylthio-1H-tetrazole (ETT), 5-Benzylthio-1H-tetrazole (BTT), and 4,5-Dicyanoimidazole (DCI).[2][3] More acidic activators like ETT (pKa 4.3) and BTT (pKa 4.1) can lead to side reactions such as detritylation of the dG phosphoramidite itself, which can result in the formation of GG dimers (n+1 species).[2][3] DCI, being less acidic (pKa 5.2) but a better nucleophile, is often recommended to minimize this side reaction while maintaining high coupling efficiency.[2]
Q4: What is a "GG dimer" and how can its formation be minimized?
A4: A "GG dimer" is a side product where an activated dG phosphoramidite reacts with another dG phosphoramidite that has been prematurely detritylated during the coupling step. This leads to the incorporation of a two-guanine unit, resulting in an n+1 impurity in the final oligonucleotide.[2] This side reaction is more prevalent with guanosine because it detritylates faster than other bases. To minimize GG dimer formation, it is advisable to use a less acidic activator like DCI and to optimize coupling times to be as short as possible while still achieving high coupling efficiency.[2][4]
Q5: What is the purpose of the "capping" step and why is it important for this compound coupling?
A5: The capping step is a crucial part of the synthesis cycle that serves to block any 5'-hydroxyl groups that failed to react during the coupling step. This is typically achieved by acetylation with acetic anhydride.[5] If these unreacted hydroxyl groups are not capped, they can participate in subsequent coupling steps, leading to the formation of n-1 and other deletion sequences.[6] Efficient capping ensures that the final product is of high purity and simplifies downstream purification.
Troubleshooting Guide
This guide addresses common issues encountered during the coupling of this compound phosphoramidite.
| Issue | Potential Cause | Recommended Action |
| Low overall synthesis yield | 1. Moisture Contamination: Reagents (acetonitrile, activator, phosphoramidite) may be wet. | 1. Use fresh, anhydrous acetonitrile with low water content (<15 ppm). Ensure all reagent bottles are properly sealed and handled under an inert atmosphere (e.g., argon).[2] |
| 2. Degraded Phosphoramidite: this compound phosphoramidite may have degraded due to improper storage or prolonged exposure to moisture. | 2. Use fresh phosphoramidite. Store phosphoramidites at -20°C under an inert atmosphere. Allow to warm to room temperature before opening to prevent condensation. | |
| 3. Inefficient Activation: The activator may be degraded or suboptimal for this compound. | 3. Use a fresh activator solution. Consider switching to a more efficient activator like DCI, especially if using longer coupling times.[2] | |
| 4. Suboptimal Coupling Time: The coupling time may be too short for complete reaction. | 4. Increase the coupling time in increments. For dG, a longer coupling time (e.g., up to 6 minutes) may be necessary depending on the activator used.[7] | |
| Presence of n+1 peaks in HPLC/MS analysis | 1. GG Dimer Formation: Premature detritylation of the dG phosphoramidite during coupling. | 1. Switch to a less acidic activator such as DCI (pKa 5.2).[2] Avoid highly acidic activators like BTT (pKa 4.1) and ETT (pKa 4.3).[2][3] |
| 2. Excessively Long Coupling Time: Prolonged exposure to the acidic activator increases the chance of detritylation. | 2. Optimize and shorten the coupling time to the minimum required for >99% coupling efficiency. | |
| Presence of n-1 and other deletion sequences | 1. Inefficient Coupling: See "Low overall synthesis yield" above. | 1. Address the root cause of the low coupling efficiency. |
| 2. Inefficient Capping: Unreacted 5'-hydroxyl groups are not being effectively blocked. | 2. Check the freshness and concentration of capping reagents (Cap A: acetic anhydride; Cap B: N-methylimidazole). Increase the capping time or the volume of capping reagents delivered. | |
| Depurination | 1. Harsh Deblocking Conditions: The standard trichloroacetic acid (TCA) used for detritylation can be strong enough to cause depurination of guanosine. | 1. Consider using a milder deblocking agent such as 3% dichloroacetic acid (DCA) in a non-polar solvent like toluene or dichloromethane.[2] |
Data Presentation
Comparison of Common Activators for dG Phosphoramidite Coupling
| Activator | pKa | Coupling Time | Coupling Efficiency | Propensity for GG Dimer Formation |
| 1H-Tetrazole | 4.9[3] | Standard | Good | Moderate |
| 5-Ethylthio-1H-tetrazole (ETT) | 4.3[3] | Fast | Very Good | High |
| 5-Benzylthio-1H-tetrazole (BTT) | 4.1[3] | Fast | Very Good | High |
| 4,5-Dicyanoimidazole (DCI) | 5.2[2] | Fast | Excellent[1] | Low[2] |
Note: Coupling efficiency can be sequence-dependent and is also influenced by factors such as reagent purity and synthesizer performance. The information presented is based on general findings in the literature.
Experimental Protocols
Protocol 1: Monitoring Coupling Efficiency via DMT Cation Assay
Objective: To quantitatively assess the stepwise coupling efficiency during oligonucleotide synthesis by measuring the absorbance of the dimethoxytrityl (DMT) cation released during the deblocking step.
Methodology:
-
Sample Collection: Program the DNA synthesizer to collect the acidic detritylation solution from each synthesis cycle into separate, labeled vials.
-
Dilution: Dilute each collected fraction to a fixed volume (e.g., 10 mL) with a solution of 0.1 M tosic acid in acetonitrile. This ensures that the DMT cation remains stable and provides a consistent volume for spectrophotometric measurement.
-
Absorbance Measurement: Measure the absorbance of each diluted sample at 498 nm using a UV-Vis spectrophotometer. Use the dilution solvent as a blank.
-
Calculation of Stepwise Yield: The stepwise coupling efficiency for a given cycle is calculated by dividing the absorbance of the DMT cation from that cycle by the absorbance from the previous cycle and multiplying by 100.
-
Stepwise Yield (%) = (Absorbance_cycle_n / Absorbance_cycle_(n-1)) * 100
-
-
Interpretation: A consistent stepwise yield of >98% is indicative of a successful synthesis. A significant drop in absorbance suggests a coupling failure at that particular step.[6][8]
Protocol 2: Analysis of Crude Oligonucleotide by RP-HPLC
Objective: To assess the purity of the synthesized oligonucleotide and identify the presence of failure sequences (n-1, n+1, etc.).
Methodology:
-
Sample Preparation: After synthesis, cleave the oligonucleotide from the solid support and deprotect it according to the standard protocol for this compound. Lyophilize the resulting solution to obtain the crude oligonucleotide pellet. Re-suspend the pellet in sterile, nuclease-free water.
-
HPLC System: Use a reverse-phase high-performance liquid chromatography (RP-HPLC) system equipped with a C8 or C18 column.
-
Mobile Phases:
-
Buffer A: 0.1 M Triethylammonium acetate (TEAA), pH 7.5
-
Buffer B: 0.1 M TEAA, pH 7.5, in 50% acetonitrile
-
-
Gradient Elution: Equilibrate the column with a low percentage of Buffer B. Inject the sample and elute with a linear gradient of increasing Buffer B concentration (e.g., 0-50% Buffer B over 20 minutes) at a flow rate of approximately 1-4 mL/min, depending on the column dimensions.
-
Detection: Monitor the elution profile at 260 nm.
-
Analysis: The main peak corresponds to the full-length oligonucleotide. Shorter (n-x) sequences will typically elute earlier, while longer (n+x) sequences may elute later. The presence and relative area of these impurity peaks provide a quantitative measure of the synthesis purity.
Visualizations
Caption: Workflow for solid-phase oligonucleotide synthesis.
Caption: Troubleshooting flowchart for low coupling efficiency.
Caption: Formation of GG dimer as a side reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. glenresearch.com [glenresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sustainability Challenges and Opportunities in Oligonucleotide Manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Troubleshooting Common Issues with DMF-dG in High-Throughput Oligonucleotide Synthesis
Welcome to the technical support center for high-throughput oligonucleotide synthesis utilizing DMF-dG. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using this compound over other guanosine protecting groups like isobutyryl-dG (ibu-dG)?
A1: The primary advantage of using N2-dimethylformamidine-2'-deoxyguanosine (this compound) is its rapid deprotection kinetics, which significantly accelerates the overall synthesis time, a crucial factor in high-throughput workflows.[1] this compound is deprotected faster than the conventional ibu-dG.[1] Additionally, the electron-donating nature of the DMF group provides protection against depurination, a common side reaction that can lead to chain cleavage and lower yields of the full-length oligonucleotide.[2] This is particularly beneficial for the synthesis of long oligonucleotides.[2]
Q2: Is this compound compatible with all standard deprotection reagents?
A2: While this compound is compatible with many common deprotection reagents, its performance can vary. It is rapidly deprotected with ammonium hydroxide and is also compatible with ammonium hydroxide/methylamine (AMA), which allows for even faster deprotection.[3] However, this compound is surprisingly resistant to sodium hydroxide solutions, requiring significantly longer deprotection times compared to other protecting groups when using this reagent.[4] Therefore, it is crucial to match the deprotection conditions to the protecting groups used for all bases in the oligonucleotide sequence.
Q3: Can I directly substitute ibu-dG with this compound in my existing synthesis protocols?
A3: Yes, in many cases, this compound phosphoramidite can directly substitute for ibu-dG phosphoramidite without extensive modifications to the synthesis cycle itself.[1] However, it is recommended to use a lower concentration of the iodine oxidizer (e.g., 0.02M) when using this compound.[1] The primary changes will be in the final deprotection step, where you can take advantage of the faster deprotection times offered by this compound.
Q4: What is the stability of this compound phosphoramidite in solution?
A4: this compound amidite is generally as stable as other standard phosphoramidites in solution.[1] However, like all phosphoramidites, it is sensitive to moisture and hydrolysis.[5] It is crucial to use anhydrous acetonitrile for dissolution and to maintain an anhydrous environment throughout the synthesis process to prevent degradation and ensure high coupling efficiency.[2]
Troubleshooting Guides
Issue 1: Low Yield of Full-Length Oligonucleotide
Symptom: The final yield of the purified, full-length oligonucleotide is significantly lower than expected.
Possible Causes and Solutions:
-
Incomplete Deprotection: The DMF group may not be fully cleaved, especially in G-rich sequences.
-
Solution: Extend the deprotection time or increase the temperature according to the recommended protocols. For G-rich sequences, using this compound can actually reduce incomplete deprotection compared to ibu-dG when appropriate conditions are used.[1]
-
-
Depurination: Acid-catalyzed removal of the guanine base can occur during the detritylation step.
-
Solution: While this compound is designed to minimize depurination, using a weaker acid for detritylation, such as dichloroacetic acid (DCA) instead of trichloroacetic acid (TCA), can further reduce this side reaction.[2]
-
-
Poor Coupling Efficiency: The phosphoramidite may not be coupling efficiently at each step.
-
Solution: Ensure all reagents, especially the acetonitrile and the phosphoramidite solutions, are strictly anhydrous.[2] Check the performance of your synthesizer and ensure fresh, high-quality reagents are being used.
-
-
Oxidation Issues: Suboptimal oxidation can lead to chain cleavage.
-
Solution: When using this compound, it is recommended to use a low concentration iodine oxidizer (0.02M).[1]
-
Caption: Decision tree for selecting an appropriate deprotection strategy.
Data and Protocols
Table 1: Recommended Deprotection Conditions for this compound
| Deprotection Reagent | Temperature | Time | Notes |
| Concentrated Ammonium Hydroxide | 55°C | 2 hours | Standard condition. [1] |
| Concentrated Ammonium Hydroxide | 65°C | 1 hour | Faster deprotection at higher temperature. [1] |
| Ammonium Hydroxide/Methylamine (AMA) (1:1 v/v) | 65°C | 5-10 minutes | Ultra-fast deprotection. Requires the use of Ac-dC. [3] |
| Ammonium Hydroxide/Methylamine (AMA) (1:1 v/v) | Room Temperature | 2 hours | Slower but effective at room temperature. [3] |
| 0.4 M Sodium Hydroxide in Methanol/Water (4:1 v/v) | Room Temperature | > 72 hours | Not recommended for this compound due to very slow kinetics. [4] |
Experimental Protocol: Ultra-Fast Deprotection using AMA
This protocol is suitable for oligonucleotides synthesized with this compound and Ac-dC.
Materials:
-
Oligonucleotide synthesized on solid support
-
Ammonium hydroxide (aqueous, 28-30%)
-
Methylamine (40% in water)
-
Heating block or water bath set to 65°C
-
Screw-cap vials
Procedure:
-
Prepare AMA Reagent: In a fume hood, mix equal volumes of cold ammonium hydroxide and cold 40% aqueous methylamine. This mixture is AMA. Prepare this solution fresh before each use.
-
Cleavage and Deprotection:
-
Transfer the solid support containing the synthesized oligonucleotide to a screw-cap vial.
-
Add the freshly prepared AMA reagent to the vial, ensuring the support is fully submerged (typically 1 mL for a 1 µmol synthesis).
-
Securely cap the vial.
-
Place the vial in the heating block or water bath at 65°C for 10 minutes. [3]3. Work-up:
-
Allow the vial to cool to room temperature.
-
Carefully open the vial in a fume hood.
-
Transfer the supernatant containing the deprotected oligonucleotide to a new tube.
-
Wash the solid support with an equal volume of water and combine the wash with the supernatant.
-
Dry the oligonucleotide solution using a vacuum concentrator.
-
-
Analysis: Resuspend the oligonucleotide pellet in an appropriate buffer for quantification and analysis by HPLC or mass spectrometry.
References
Technical Support Center: Optimization of Deprotection for DMF-dG
Welcome to the technical support center for oligonucleotide synthesis, focusing on the critical deprotection step for N2-dimethylformamidine-2'-deoxyguanosine (DMF-dG). This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable information for optimizing experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
A1: this compound (N2-dimethylformamidine-2'-deoxyguanosine) is a protected form of deoxyguanosine used in automated oligonucleotide synthesis. The dimethylformamidine (dmf) group protects the exocyclic amine of guanosine during the synthesis cycles. It is considered a "fastphoramidite" because the dmf group is removed more rapidly than traditional protecting groups like isobutyryl (iBu), which helps to increase the efficiency of high-throughput production.[1][2]
Q2: What are the most common reagents for this compound deprotection?
A2: The most common deprotection reagents are:
-
Ammonium Hydroxide (NH₄OH): A traditional and widely used reagent. Deprotection times are typically longer compared to newer methods.[1][3][4]
-
Ammonium Hydroxide/Methylamine (AMA): A 1:1 (v/v) mixture of aqueous ammonium hydroxide and 40% aqueous methylamine.[1][5] AMA is the reagent of choice for "UltraFast" deprotection, significantly reducing reaction times.[1][4][5]
-
Sodium Hydroxide (NaOH): Used for a very mild deprotection scheme, especially for oligos containing sensitive modifications like esters that would form undesired amides with amine-based reagents.[1][6] However, this compound is remarkably resistant to NaOH, requiring over 72 hours for complete deprotection at room temperature.[6]
Q3: I'm observing incomplete deprotection. What are the likely causes and solutions?
A3: Incomplete deprotection is a common issue that can compromise the quality and function of your final oligonucleotide product.[7] Here are the primary causes and troubleshooting steps:
-
Cause 1: Deprotection time is too short or temperature is too low. The rate of deprotection is highly dependent on both time and temperature.
-
Solution: Increase the incubation time or elevate the temperature according to the recommended protocols. For every 10°C increase, the required deprotection time is roughly halved.[1] Refer to the data tables below for specific reagent and temperature combinations.
-
-
Cause 2: Deprotection reagent has degraded. Ammonium hydroxide, in particular, can lose ammonia gas over time, reducing its effectiveness.
-
Solution: Always use a fresh bottle or a fresh aliquot of the deprotection reagent. Storing ammonium hydroxide in smaller, sealed portions in a refrigerator is recommended to maintain its concentration.[4]
-
-
Cause 3: G-rich sequences. Oligonucleotides with a high guanosine content can be more difficult to deprotect completely.
-
Solution: Using this compound is advantageous for G-rich sequences as it reduces the incidence of incomplete deprotection compared to the conventional dG(iBu) monomer.[2] Ensure that deprotection conditions (time and temperature) are at the higher end of the recommended range for these sequences.
-
-
Cause 4: Poor reagent contact with the solid support. The solid support (CPG) can sometimes clump, preventing the reagent from accessing the entire synthesized oligonucleotide.
-
Solution: Briefly sonicating the vial after adding the deprotection solution can help break up the CPG and ensure uniform exposure to the reagent.[6]
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Multiple peaks on HPLC/MS analysis, indicating incomplete deprotection. | 1. Reagent degradation (especially NH₄OH).2. Insufficient time/temperature.3. Incompatible protecting groups (e.g., using Bz-dC with AMA). | 1. Use fresh deprotection solution.2. Extend deprotection time or increase temperature (see tables below).3. Ensure Ac-dC is used for UltraFast AMA deprotection to prevent side reactions.[4][5][8] |
| Low yield of final product. | 1. Oligo precipitation onto CPG during cleavage.2. Incomplete cleavage from the support. | 1. After incubation, briefly sonicate the vial to break up the CPG, pipette off the supernatant, and rinse the CPG with water to recover precipitated oligo.[6]2. Ensure sufficient time for the cleavage step, which occurs concurrently with deprotection. AMA cleaves from the support in about 5 minutes at room temperature.[4][9] |
| Base modification, especially at dC residues. | Use of benzoyl-dC (Bz-dC) with AMA reagent. | Methylamine in the AMA solution can cause transamination of Bz-dC. Always use acetyl-dC (Ac-dC) with AMA to avoid this side reaction.[4][5][8] |
| Degradation of sensitive dyes or modifiers. | Deprotection conditions are too harsh (high temperature or strong base). | Switch to a milder deprotection method. Options include using potassium carbonate in methanol for UltraMILD monomers or ammonium hydroxide at a lower temperature for a longer duration.[5][10] |
Data Presentation: Deprotection Conditions
Table 1: Ammonium Hydroxide (NH₄OH) Deprotection Conditions for this compound
| Temperature | Time | Notes |
| Room Temp | 17 hours | Sufficient to deprotect A, C, and this compound.[3][11] |
| 55°C | 2 hours | Faster than room temperature; suitable for standard DNA.[2] |
| 65°C | 1 hour | Further reduces deprotection time.[2] |
Table 2: AMA (Ammonium Hydroxide/Methylamine) "UltraFast" Deprotection
Note: The use of AMA requires that acetyl-dC (Ac-dC) is used in the synthesis to prevent base modification.[4][5][8]
| Temperature | Time | Protecting Group Compatibility |
| Room Temp | 120 minutes | iBu-dG, this compound, or Ac-dG[4][5][11] |
| 37°C | 30 minutes | iBu-dG, this compound, or Ac-dG[4][5][11] |
| 55°C | 10 minutes | iBu-dG, this compound, or Ac-dG[4][5][11] |
| 65°C | 5 minutes | iBu-dG, this compound, or Ac-dG[4][5][11] |
Experimental Protocols
Protocol 1: Standard Deprotection with Ammonium Hydroxide
-
Preparation: Transfer the solid support (CPG) containing the synthesized oligonucleotide to a 2 mL screw-cap vial.
-
Reagent Addition: Add 1-2 mL of fresh, concentrated ammonium hydroxide (28-30%) to the vial.
-
Incubation: Securely cap the vial and place it in a heating block or oven at the desired temperature (e.g., 55°C for 2 hours or 65°C for 1 hour).
-
Cooling: After incubation, cool the vial to room temperature.
-
Evaporation: Open the vial in a fume hood and evaporate the ammonia solution to dryness using a vacuum concentrator.
-
Reconstitution: Reconstitute the resulting oligonucleotide pellet in an appropriate buffer or sterile water for analysis and purification.
Protocol 2: UltraFast Deprotection with AMA
-
Reagent Preparation: Prepare the AMA reagent by mixing equal volumes of concentrated ammonium hydroxide (28-30%) and 40% aqueous methylamine. This should be done in a fume hood.
-
Cleavage & Deprotection:
-
Cooling & Evaporation: Cool the vial to room temperature and evaporate the AMA solution to dryness in a vacuum concentrator.
-
Reconstitution: Reconstitute the oligonucleotide pellet in an appropriate buffer for downstream applications.
Visualized Workflows
Caption: Standard workflow for oligonucleotide cleavage and deprotection.
Caption: Troubleshooting logic for incomplete this compound deprotection.
References
- 1. glenresearch.com [glenresearch.com]
- 2. Fast Deprotection [qualitysystems.com.tw]
- 3. scribd.com [scribd.com]
- 4. glenresearch.com [glenresearch.com]
- 5. glenresearch.com [glenresearch.com]
- 6. glenresearch.com [glenresearch.com]
- 7. Assessing incomplete deprotection of microarray oligonucleotides in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. glenresearch.com [glenresearch.com]
- 9. glenresearch.com [glenresearch.com]
- 10. glenresearch.com [glenresearch.com]
- 11. scribd.com [scribd.com]
Technical Support Center: Oligonucleotide Deprotection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize depurination during the deprotection of N2-dimethylformamidine-2'-deoxyguanosine (DMF-dG) in synthetic oligonucleotides.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments.
Q: My final product yield is significantly lower than expected after cleavage and deprotection. Could depurination be the cause?
A: Yes, significant product loss, especially for longer oligonucleotides or those with a high guanine content, can be a strong indicator of depurination. Depurination is the cleavage of the N-glycosidic bond, which releases the guanine base and creates an apurinic (AP) site.[1][2] This AP site is labile and can lead to strand cleavage under the basic conditions of deprotection, resulting in truncated oligonucleotides and a lower yield of the full-length product.[3]
Q: Mass spectrometry analysis of my purified oligonucleotide shows multiple shorter fragments, seemingly cleaved at dG residues. What is happening?
A: The presence of fragments that correspond to cleavage at dG positions is a classic sign of depurination followed by strand scission at the resulting apurinic site. While the initial depurination event can be triggered by acidic conditions (e.g., during repeated detritylation steps in the synthesis), the actual cleavage of the oligonucleotide backbone occurs during the final basic deprotection step.[3]
Q: I suspect depurination is occurring. How can I adjust my this compound deprotection protocol to minimize it?
A: To minimize depurination, you should optimize your deprotection conditions. The goal is to use the mildest conditions that still ensure complete removal of the protecting groups. Consider the following adjustments:
-
Use a milder base: Instead of traditional, prolonged heating in ammonium hydroxide, consider using a mixture of ammonium hydroxide and methylamine (AMA), which allows for significantly shorter deprotection times.[4][5][6]
-
Lower the temperature and shorten the time: Elevated temperatures and long exposure to basic conditions can increase the rate of strand cleavage at any existing apurinic sites. With a more reactive deprotection solution like AMA, you can often reduce the temperature and time. For example, deprotection with AMA can be completed in as little as 5-10 minutes at 65°C.[4][5][7]
-
Consider alternative deprotection reagents for sensitive oligonucleotides: For oligonucleotides containing base-labile modifications or dyes, even AMA might be too harsh. In such cases, UltraMILD monomers and deprotection with potassium carbonate in methanol can be used.[4][5][8]
Q: I am using AMA for deprotection but still see evidence of depurination. What else could be going wrong?
A: If you are still observing depurination with AMA, consider the following:
-
Incomplete Deprotection: Ensure that you are deprotecting for a sufficient amount of time to completely remove the DMF group. Incomplete deprotection can be mistaken for product degradation. The rate-determining step in oligonucleotide deprotection is often the removal of the protecting group on the G base.[4]
-
Acid-induced Depurination during Synthesis: The depurination may have already occurred during the synthesis cycles. The repeated exposure to acid during the 5'-DMT removal step can cause depurination, especially for longer oligonucleotides.[1][2] While you cannot change this post-synthesis, it is a factor to consider for future syntheses. Using reagents that result in less depurination during synthesis can be beneficial.[9]
-
Use of Acetyl-dC: When using AMA, it is crucial to use Acetyl-protected dC (Ac-dC) instead of Benzoyl-protected dC (Bz-dC) to prevent a side reaction where methylamine modifies the cytosine base.[4][5][7]
Frequently Asked Questions (FAQs)
Q: What is depurination in the context of oligonucleotide synthesis?
A: Depurination is a chemical reaction where the bond between a purine base (adenine or guanine) and the deoxyribose sugar is broken, leading to the loss of the base from the DNA strand.[1][2] This leaves an apurinic (AP) site in the oligonucleotide backbone. These AP sites are unstable and can easily lead to the cleavage of the phosphodiester backbone under the basic conditions used for deprotection.[3]
Q: What are the advantages of using the DMF protecting group for dG?
A: The primary advantage of using this compound over the more traditional isobutyryl-dG (iBu-dG) is its faster deprotection kinetics.[7][10] This allows for shorter deprotection times, which is particularly beneficial for high-throughput oligonucleotide synthesis.[10] The use of this compound was an early improvement to speed up deprotection with ammonium hydroxide.[4][6]
Q: What are the standard deprotection conditions for this compound?
A: Standard deprotection of this compound can be achieved with concentrated ammonium hydroxide. However, to accelerate the process, a mixture of concentrated ammonium hydroxide and 40% aqueous methylamine (1:1 v/v), known as AMA, is widely used.[4] This allows for rapid deprotection, often in 5-10 minutes at 65°C.[4][5][7]
Q: When should I consider using an alternative dG protecting group?
A: While this compound is suitable for many applications, you might consider alternatives in specific situations:
-
For very sensitive oligonucleotides: If your sequence contains extremely base-labile modifications, you may need to use "UltraMILD" protecting groups like iso-propyl-phenoxyacetyl (iPr-Pac) on dG, which can be removed under very gentle conditions such as potassium carbonate in methanol.[4][5][8]
-
To further accelerate deprotection: TAC-protected dG (tert-butylphenoxyacetyl) offers even faster deprotection than this compound, with complete removal in concentrated ammonia within 15 minutes at 55°C or two hours at room temperature.[10]
Data Presentation
Table 1: Comparison of Deprotection Times for dG Protecting Groups with AMA
| dG Protecting Group | Temperature | Time | Notes |
| iBu-dG, this compound, or Ac-dG | Room Temperature | 120 min | Requires Ac-dC to avoid base modification.[4][7] |
| iBu-dG, this compound, or Ac-dG | 37°C | 30 min | Requires Ac-dC to avoid base modification.[4][7] |
| iBu-dG, this compound, or Ac-dG | 55°C | 10 min | Requires Ac-dC to avoid base modification.[4][7] |
| iBu-dG, this compound, or Ac-dG | 65°C | 5 min | Requires Ac-dC to avoid base modification.[4][7] |
Table 2: General Deprotection Methods
| Method | Reagent | Conditions | Suitable For |
| A | 30% NH4OH | 17 hours at 55°C | All standard bases (A, C, G, T).[4] |
| B | 30% NH4OH | 17 hours at room temperature | A, C, and this compound.[4] |
| C | 30% NH4OH | 2 hours at 65°C | A, C, and this compound.[4] |
| D | 30% NH4OH | 2 hours at room temperature | UltraMild monomers (Pac-dA, Ac-dC, iPr-Pac-dG).[4] |
| E | 50 mM Potassium Carbonate in Methanol | 4 hours at room temperature | UltraMild monomers.[4] |
| F | Tert-Butylamine/water (1:3 v/v) | 6 hours at 60°C | A, C, and this compound.[4] |
| G | 30% Ammonium Hydroxide / 40% Methylamine (1:1 v/v) (AMA) | 10 minutes at 65°C | All standard bases, but requires Ac-dC.[4] |
Experimental Protocols
Protocol 1: UltraFast Deprotection using AMA
This protocol is suitable for standard DNA oligonucleotides synthesized with this compound and Ac-dC.
-
Preparation of AMA Solution: In a fume hood, mix equal volumes of concentrated ammonium hydroxide (28-30%) and 40% aqueous methylamine solution. This solution should be prepared fresh.
-
Cleavage and Deprotection:
-
Add the freshly prepared AMA solution to the vial containing the CPG-bound oligonucleotide (typically 1 mL for a 1 µmol synthesis).
-
Seal the vial tightly.
-
Incubate the vial in a heating block at 65°C for 10 minutes.
-
-
Post-Deprotection Processing:
-
After incubation, cool the vial to room temperature.
-
Carefully open the vial in a fume hood.
-
Transfer the supernatant containing the deprotected oligonucleotide to a new tube.
-
Evaporate the solution to dryness using a vacuum concentrator.
-
The dried oligonucleotide is now ready for purification (e.g., desalting or HPLC).
-
Protocol 2: Deprotection with Ammonium Hydroxide at Room Temperature
This protocol is a milder alternative for oligonucleotides that may be sensitive to heat.
-
Cleavage and Deprotection:
-
Add concentrated ammonium hydroxide (28-30%) to the vial containing the CPG-bound oligonucleotide.
-
Seal the vial tightly.
-
Incubate the vial at room temperature for 17 hours.[4]
-
-
Post-Deprotection Processing:
-
After incubation, transfer the supernatant to a new tube.
-
Evaporate the solution to dryness.
-
The oligonucleotide is now ready for subsequent purification steps.
-
Visualizations
Caption: Standard workflow for oligonucleotide deprotection and purification.
Caption: Decision tree for selecting a suitable deprotection strategy.
Caption: Factors influencing the balance of deprotection and depurination.
References
- 1. phenomenex.com [phenomenex.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. academic.oup.com [academic.oup.com]
- 4. glenresearch.com [glenresearch.com]
- 5. glenresearch.com [glenresearch.com]
- 6. glenresearch.com [glenresearch.com]
- 7. glenresearch.com [glenresearch.com]
- 8. blog.biosearchtech.com [blog.biosearchtech.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Fast Deprotection [qualitysystems.com.tw]
Technical Support Center: Synthesis of N,N-Dimethylformamidine-2'-deoxyguanosine (DMF-dG)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the synthesis of N,N-Dimethylformamidine-2'-deoxyguanosine (DMF-dG). Particular emphasis is placed on the impact of reagent quality on the successful outcome of the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of the dimethylformamidine (DMF) protecting group on 2'-deoxyguanosine (dG)?
A1: The DMF group serves as a protecting group for the exocyclic amine of deoxyguanosine. Its main advantage is that it can be removed under milder basic conditions compared to other protecting groups like isobutyryl (iBu). This is particularly crucial when synthesizing oligonucleotides containing sensitive modifications or dyes that would be degraded by harsh deprotection conditions.
Q2: What is the key reagent used to introduce the DMF protecting group onto deoxyguanosine?
A2: The most common reagent used for this purpose is N,N-dimethylformamide dimethyl acetal (DMF-DMA).[1][2] It reacts with the exocyclic amino group of deoxyguanosine to form the N,N-dimethylformamidine derivative.
Q3: Why is the quality of reagents so critical in this compound synthesis?
A3: The quality of all reagents, especially the starting deoxyguanosine, DMF-DMA, and solvents like methanol and pyridine, directly impacts the yield and purity of the final this compound product. Impurities can lead to incomplete reactions, the formation of side products, and difficulties in purification, ultimately affecting the efficiency of subsequent applications like phosphoramidite synthesis and oligonucleotide synthesis.[3][4]
Q4: What are the common side reactions to be aware of during this compound synthesis?
A4: Common side reactions include the formation of N-acylated byproducts if the starting deoxyguanosine is not fully protected, and potential degradation of the desired product if reaction conditions are not carefully controlled. The presence of water in the reaction can also lead to the hydrolysis of DMF-DMA and incomplete protection.
Q5: How is the purity of the final this compound product typically assessed?
A5: The purity of this compound is commonly analyzed using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3][5] These techniques can identify and quantify the desired product as well as any impurities.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Problem 1: Low Yield of this compound
| Potential Cause | Recommended Solution |
| Poor quality of starting 2'-deoxyguanosine | Use high-purity (≥99%) 2'-deoxyguanosine. Impurities can interfere with the reaction. |
| Degraded N,N-dimethylformamide dimethyl acetal (DMF-DMA) | Use freshly opened or redistilled DMF-DMA. This reagent is sensitive to moisture and can degrade over time.[6] |
| Presence of water in solvents (e.g., methanol, pyridine) | Use anhydrous solvents. Water can hydrolyze DMF-DMA, reducing its effectiveness. Consider using molecular sieves to dry solvents before use. |
| Incomplete reaction | Increase the reaction time or slightly increase the molar excess of DMF-DMA. Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC. |
| Suboptimal reaction temperature | Ensure the reaction is carried out at the recommended temperature. Deviations can lead to slower reaction rates or the formation of side products. |
Problem 2: Presence of Impurities in the Final Product
| Potential Cause | Recommended Solution |
| Unreacted 2'-deoxyguanosine | Optimize reaction conditions (time, temperature, reagent stoichiometry) to drive the reaction to completion. Improve purification by chromatography. |
| Formation of N-acylated byproducts | Ensure complete protection of the hydroxyl groups of deoxyguanosine before the amination step if using a multi-step synthesis approach. |
| Side products from impure DMF-DMA | Use high-purity DMF-DMA. Impurities in this reagent can lead to a variety of side products. |
| Degradation during workup or purification | Use mild workup conditions and purify the product promptly after the reaction is complete. Avoid prolonged exposure to acidic or strongly basic conditions. |
Data Presentation
The quality of reagents has a significant impact on the yield and purity of the synthesized this compound. The following table provides an illustrative representation of this relationship. Note: This data is representative and actual results may vary based on specific experimental conditions.
| DMF-DMA Purity | Methanol Water Content | Pyridine Purity | Typical Yield of this compound (%) | Purity of this compound (by HPLC, %) |
| 99% | <0.005% | 99.8% (Anhydrous) | 85-95% | >99% |
| 95% | <0.05% | 99.5% | 70-85% | 95-98% |
| 90% | <0.1% | 99% | 50-70% | 90-95% |
| <90% | >0.1% | <99% | <50% | <90% |
Experimental Protocols
Synthesis of N,N-Dimethylformamidine-2'-deoxyguanosine (this compound)
This protocol is adapted from established synthetic procedures.[1]
Materials:
-
5'-O-(4,4'-dimethoxytrityl)-2'-deoxyguanosine
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA, high purity)
-
Methanol (anhydrous)
-
Pyridine (anhydrous)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., dichloromethane, methanol)
Procedure:
-
Dissolve 5'-O-(4,4'-dimethoxytrityl)-2'-deoxyguanosine in a mixture of anhydrous methanol and anhydrous pyridine.
-
Add a molar excess of high-purity N,N-dimethylformamide dimethyl acetal (DMF-DMA) to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.
-
Once the reaction is complete, quench the reaction by adding a small amount of water.
-
Remove the solvents under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., a gradient of methanol in dichloromethane).
-
Combine the fractions containing the pure product and evaporate the solvent to obtain the 5'-O-DMT-N2-DMF-2'-deoxyguanosine as a solid.
-
The 5'-O-DMT group can be removed by treatment with a mild acid (e.g., 80% acetic acid) to yield the final N,N-Dimethylformamidine-2'-deoxyguanosine (this compound).
Visualizations
Logical Workflow for Troubleshooting Low this compound Yield
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Experimental Workflow for this compound Synthesis
Caption: Step-by-step workflow for the synthesis of this compound.
References
- 1. Synthesis of 2′-N-Methylamino-2′-deoxyguanosine and 2′-N,N-Dimethylamino-2′-deoxyguanosine and Their Incorporation into RNA by Phosphoramidite Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. DETECTING LOW-LEVEL SYNTHESIS IMPURITIES IN MODIFIED PHOSPHOROTHIOATE OLIGONUCLEOTIDES USING LIQUID CHROMATOGRAPHY – HIGH RESOLUTION MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Bad, Bad DMF - Chromatography Forum [chromforum.org]
Validation & Comparative
A Head-to-Head Comparison: DMF-dG vs. Ibu-dG Phosphoramidites in Oligonucleotide Synthesis
For researchers, scientists, and drug development professionals engaged in oligonucleotide synthesis, the choice of phosphoramidite building blocks is a critical determinant of efficiency, purity, and the integrity of the final product. Among the crucial decisions is the selection of the protecting group for deoxyguanosine (dG), with N2-dimethylformamidine (DMF) and N2-isobutyryl (Ibu) being two of the most common choices. This guide provides an objective comparison of DMF-dG and Ibu-dG phosphoramidites, supported by experimental data and detailed protocols to aid in making an informed decision for your specific application.
Data Presentation: A Quantitative Comparison
The following tables summarize the key performance differences between this compound and Ibu-dG phosphoramidites based on available data.
| Parameter | This compound | Ibu-dG | Reference |
| Deprotection Time | Significantly Faster (approx. 4x faster than Ibu-dG) | Slower | [1] |
| Solution Stability | Generally considered stable, though some studies suggest dG amidites are the least stable of the standard phosphoramidites. The degradation rate has been observed to be faster than Ibu-dG in some contexts. | Generally stable in solution. | [2][3] |
| Coupling Efficiency | High (>99%) | High (>99%) | [4] |
Table 1: General Performance Comparison
| Deprotection Condition | This compound | Ibu-dG | Reference |
| Concentrated Ammonium Hydroxide (55°C) | 1 hour for complete deprotection. | 8-16 hours for complete deprotection. | [5] |
| Ammonium Hydroxide/Methylamine (AMA) (65°C) | 10 minutes for complete deprotection. | Not recommended due to the slow removal of the Ibu group. | [6][7] |
| Sodium Hydroxide (0.4M in Methanol/Water) | Resistant to deprotection, requiring over 72 hours at room temperature. | Cleanly deprotected in 17 hours. | |
| t-Butylamine/Methanol/Water | Compatible. | Compatible. |
Table 2: Deprotection Conditions and Times
Experimental Protocols
The following section details a standard experimental protocol for solid-phase oligonucleotide synthesis using the phosphoramidite method. The critical difference in handling this compound and Ibu-dG emerges in the final deprotection step.
Standard Oligonucleotide Synthesis Cycle
This cycle is repeated for each nucleotide addition.
-
Detritylation (De-blocking): The 5'-O-dimethoxytrityl (DMT) group of the nucleotide attached to the solid support is removed using a solution of a weak acid, typically 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane (DCM) or toluene. This exposes the 5'-hydroxyl group for the subsequent coupling reaction.
-
Coupling: The next phosphoramidite in the sequence (dissolved in anhydrous acetonitrile) is activated by an activator, such as 5-(ethylthio)-1H-tetrazole (ETT) or 5-(benzylthio)-1H-tetrazole (BTT), and then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping solution (e.g., a mixture of acetic anhydride and 1-methylimidazole) to prevent the formation of deletion mutants in subsequent cycles.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester linkage using an oxidizing agent, typically a solution of iodine in a mixture of water, pyridine, and tetrahydrofuran (THF).
Final Cleavage and Deprotection
This is the key step where the choice between this compound and Ibu-dG dictates the protocol.
Protocol for Oligonucleotides Synthesized with this compound:
-
Reagents:
-
Concentrated ammonium hydroxide (28-30%) or
-
Ammonium hydroxide/methylamine (AMA) solution (1:1 v/v)
-
-
Procedure:
-
After the final synthesis cycle, the solid support is washed with acetonitrile and dried.
-
The support is treated with the chosen deprotection reagent to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases and the phosphate backbone.
-
Using Concentrated Ammonium Hydroxide: Incubate the support in concentrated ammonium hydroxide at 55°C for 1 hour.
-
Using AMA: Incubate the support in AMA solution at 65°C for 10 minutes.[6]
-
-
The supernatant containing the deprotected oligonucleotide is collected.
-
The oligonucleotide is typically purified using methods like High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).
-
Protocol for Oligonucleotides Synthesized with Ibu-dG:
-
Reagent:
-
Concentrated ammonium hydroxide (28-30%)
-
-
Procedure:
-
After the final synthesis cycle, the solid support is washed with acetonitrile and dried.
-
The support is treated with concentrated ammonium hydroxide.
-
Incubate the support in concentrated ammonium hydroxide at 55°C for 8-16 hours.[5] The longer incubation time is necessary to ensure complete removal of the more stable isobutyryl group.
-
The supernatant containing the deprotected oligonucleotide is collected.
-
The oligonucleotide is purified using standard methods.
-
Caution: The prolonged exposure to harsh basic conditions required for Ibu-dG deprotection can be detrimental to sensitive modifications or dyes incorporated into the oligonucleotide. In such cases, this compound is the preferred choice due to its milder and faster deprotection profile. Incomplete removal of the Ibu group can lead to the presence of modified guanine bases in the final product, potentially affecting its biological activity.[8]
Mandatory Visualization
The following diagrams illustrate the key chemical structures and the overall workflow of oligonucleotide synthesis.
Caption: The automated solid-phase oligonucleotide synthesis cycle and the critical final deprotection step.
Caption: Chemical structures and key features of DMF and Ibu protecting groups for deoxyguanosine.
Conclusion and Recommendations
The choice between this compound and Ibu-dG phosphoramidites hinges on the specific requirements of the oligonucleotide being synthesized.
-
This compound is the clear choice for the synthesis of oligonucleotides containing base-labile modifications, sensitive fluorescent dyes, or other delicate functional groups. Its rapid deprotection under milder conditions significantly reduces the risk of side reactions and degradation of the final product. The increased efficiency in the deprotection step can also lead to a faster overall turnaround time, which is a considerable advantage in high-throughput settings.
-
Ibu-dG remains a robust and reliable option for the synthesis of standard, unmodified oligonucleotides where the longer deprotection time is not a concern. It has a long history of successful use in oligonucleotide synthesis. However, for complex syntheses or when working with precious and sensitive molecules, the potential for incomplete deprotection or damage to the oligonucleotide makes this compound a more prudent choice.
References
- 1. glenresearch.com [glenresearch.com]
- 2. Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. glenresearch.com [glenresearch.com]
- 5. researchgate.net [researchgate.net]
- 6. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 7. scribd.com [scribd.com]
- 8. trilinkbiotech.com [trilinkbiotech.com]
A Comparative Guide to Oligonucleotide Purity: The DMF-dG Advantage
For Researchers, Scientists, and Drug Development Professionals
The purity of synthetic oligonucleotides is a critical factor for success in research, diagnostics, and therapeutic applications. The choice of protecting groups for the nucleobases during solid-phase synthesis significantly impacts the final purity of the oligonucleotide product. This guide provides an objective comparison of oligonucleotides synthesized using dimethylformamidine-protected deoxyguanosine (DMF-dG) versus the more traditional isobutyryl-protected deoxyguanoisine (ibu-dG), supported by an overview of key analytical validation methods.
Superior Purity with this compound: A Comparative Analysis
The use of DMF as a protecting group for deoxyguanosine offers distinct advantages over the conventional ibu-dG, primarily through faster and milder deprotection conditions, which in turn minimizes the formation of impurities.
Key Performance Metrics
While direct side-by-side comparative studies with quantitative purity data are not extensively published, the known chemical properties of this compound strongly indicate a higher final product purity. The primary advantage lies in the lability of the DMF group, which allows for significantly faster and gentler deprotection protocols. This reduces the exposure of the newly synthesized oligonucleotide to harsh chemical conditions that can lead to degradation and the formation of side products.
Table 1: Comparison of dG Protecting Groups in Oligonucleotide Synthesis
| Feature | This compound | ibu-dG |
| Deprotection Time | Significantly faster (e.g., 1 hour at 65°C with ammonium hydroxide)[1] | Slower (requires longer incubation times or harsher conditions)[1] |
| Depurination | Electron-donating nature of DMF protects against depurination[2][3] | More susceptible to depurination due to the electron-withdrawing nature of the ibu group[2] |
| Side Product Formation | Reduced potential for side reactions due to shorter deprotection times | Increased risk of base modifications and chain cleavage due to prolonged exposure to deprotection reagents |
| Overall Purity | Generally higher due to minimized side reactions | Potentially lower due to a higher propensity for impurity formation |
Understanding and Validating Oligonucleotide Purity
A comprehensive assessment of oligonucleotide purity involves the use of several sophisticated analytical techniques to identify and quantify the full-length product and any synthesis-related impurities.
Common Impurities in Oligonucleotide Synthesis
The solid-phase synthesis of oligonucleotides is a stepwise process, and while highly efficient, it is not perfect. Incomplete reactions at each step can lead to a variety of impurities, including:
-
Shortmer Sequences (n-1, n-2, etc.): Oligonucleotides that are missing one or more nucleotides from the 5' end.
-
Longmer Sequences (n+1, etc.): Oligonucleotides that have an additional nucleotide incorporated.[4]
-
Depurination Products: Loss of a purine base (adenine or guanine) from the sugar-phosphate backbone, leading to chain cleavage during deprotection.[2]
-
N3-Cyanoethyl Adducts: Modification of thymidine residues by acrylonitrile, a byproduct of the deprotection of the phosphate groups.[4]
-
GG Dimers: Formation of a guanosine-guanosine dimer that can be incorporated into the growing oligonucleotide chain.[3]
The choice of dG protecting group can influence the prevalence of some of these impurities. For instance, the electron-donating nature of the DMF group in this compound helps to stabilize the glycosidic bond, making the guanosine less susceptible to depurination compared to the electron-withdrawing ibu group.[2]
Experimental Protocols for Purity Validation
Accurate determination of oligonucleotide purity requires robust analytical methods. The following are standard protocols for the most common techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for oligonucleotide analysis, offering high-resolution separation of the full-length product from impurities.
-
Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC): This is the most widely used HPLC method for oligonucleotide analysis.
-
Principle: Separates oligonucleotides based on their hydrophobicity and the interaction of the negatively charged phosphate backbone with an ion-pairing agent in the mobile phase. Full-length oligonucleotides are typically more retained than shorter failure sequences.
-
Stationary Phase: C18 silica-based columns are commonly used.
-
Mobile Phase A: Aqueous buffer containing an ion-pairing agent (e.g., triethylammonium acetate (TEAA) or hexylammonium acetate (HAA)) and a small amount of organic solvent.
-
Mobile Phase B: Organic solvent (e.g., acetonitrile).
-
Gradient: A linear gradient from a low to a high concentration of Mobile Phase B is used to elute the oligonucleotides.
-
Detection: UV absorbance at 260 nm.
-
-
Anion-Exchange HPLC (AEX-HPLC):
-
Principle: Separates oligonucleotides based on the number of negatively charged phosphate groups in the backbone. Longer oligonucleotides have more phosphate groups and bind more strongly to the stationary phase.
-
Stationary Phase: A solid support with positively charged functional groups.
-
Mobile Phase: A salt gradient (e.g., sodium chloride or sodium perchlorate) is used to elute the oligonucleotides.
-
Detection: UV absorbance at 260 nm.
-
Mass Spectrometry (MS)
Mass spectrometry provides precise molecular weight information, confirming the identity of the full-length product and aiding in the characterization of impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with mass spectrometry allows for the separation and mass analysis of each component in the oligonucleotide sample.[4][5]
-
Ionization Source: Electrospray ionization (ESI) is typically used.
-
Mass Analyzer: Time-of-flight (TOF) or Orbitrap analyzers provide high resolution and mass accuracy.
-
Data Analysis: Deconvolution of the resulting mass spectrum is necessary to determine the molecular weight of the oligonucleotide from the multiple charge states observed.
-
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS):
-
Principle: The oligonucleotide sample is co-crystallized with a matrix and ionized by a laser. The time it takes for the ions to travel to the detector is proportional to their mass-to-charge ratio.
-
Advantages: High throughput and tolerance to salts.
-
Capillary Electrophoresis (CE)
CE offers high-resolution separation of oligonucleotides based on their size and charge.
-
Capillary Gel Electrophoresis (CGE):
-
Principle: Separation occurs in a capillary filled with a sieving polymer matrix. The negatively charged oligonucleotides migrate towards the anode, with smaller fragments moving faster through the gel.
-
Advantages: High resolution, allowing for the separation of oligonucleotides that differ by a single nucleotide.
-
Workflow and Data Interpretation
The validation of oligonucleotide purity typically follows a standardized workflow, integrating separation and characterization techniques to provide a comprehensive purity profile.
Caption: Workflow for oligonucleotide purity validation.
The logical flow of validating oligonucleotide purity synthesized with this compound versus an alternative like ibu-dG is depicted in the following diagram.
Caption: Logical comparison of this compound and ibu-dG synthesis pathways.
References
- 1. glenresearch.com [glenresearch.com]
- 2. glenresearch.com [glenresearch.com]
- 3. glenresearch.com [glenresearch.com]
- 4. ssi.shimadzu.com [ssi.shimadzu.com]
- 5. DETECTING LOW-LEVEL SYNTHESIS IMPURITIES IN MODIFIED PHOSPHOROTHIOATE OLIGONUCLEOTIDES USING LIQUID CHROMATOGRAPHY – HIGH RESOLUTION MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Deprotection Kinetics for dG Protecting Groups in Oligonucleotide Synthesis
For researchers, scientists, and drug development professionals, the efficient synthesis of oligonucleotides is paramount. A critical step in this process is the deprotection of the nucleobases, with the choice of protecting group for 2'-deoxyguanosine (dG) significantly impacting the overall speed and yield of the synthesis. This guide provides a comparative analysis of the deprotection kinetics of commonly used dG protecting groups, supported by experimental data and detailed protocols to aid in the selection of the most appropriate group for your research needs.
The exocyclic amine of guanine is highly susceptible to modification during oligonucleotide synthesis and therefore requires robust protection. The ideal protecting group should be stable throughout the synthesis cycles but readily and cleanly removable under conditions that do not compromise the integrity of the newly synthesized oligonucleotide, especially those containing sensitive modifications. This analysis focuses on the deprotection kinetics of four key dG protecting groups: the standard isobutyryl (ibu), and the more labile dimethylformamidine (dmf), acetyl (Ac), and isopropyl-phenoxyacetyl (iPr-Pac) groups.
Comparative Deprotection Kinetics
The rate of deprotection is highly dependent on the protecting group, the deprotection reagent, temperature, and time. The following tables summarize the recommended deprotection conditions for various dG protecting groups, providing a quantitative basis for comparison.
Table 1: Deprotection Conditions using Ammonium Hydroxide
| Protecting Group | Temperature | Time |
| Isobutyryl (ibu) | Room Temp. | 36 hours |
| 55°C | 16 hours | |
| 65°C | 8 hours | |
| Dimethylformamidine (dmf) | Room Temp. | 16 hours |
| 55°C | 4 hours[1] | |
| 65°C | 2 hours[1] | |
| Acetyl (Ac) | Room Temp. | 16 hours |
| 55°C | 4 hours | |
| 65°C | 2 hours | |
| Isopropyl-phenoxyacetyl (iPr-Pac) | Room Temp. | 2 hours[1] |
| 55°C | 0.5 hours[1] |
Table 2: Deprotection Conditions using AMA (Ammonium Hydroxide/Methylamine 1:1)
AMA is a faster deprotection reagent compared to ammonium hydroxide alone.[2]
| Protecting Group | Temperature | Time |
| Isobutyryl (ibu) | Room Temp. | 120 minutes |
| 37°C | 30 minutes | |
| 55°C | 10 minutes[1][3] | |
| 65°C | 5 minutes[1][3] | |
| Dimethylformamidine (dmf) | Room Temp. | 120 minutes |
| 37°C | 30 minutes | |
| 55°C | 10 minutes[1][3] | |
| 65°C | 5 minutes[1][3] | |
| Acetyl (Ac) | Room Temp. | 120 minutes |
| 37°C | 30 minutes | |
| 55°C | 10 minutes[1][3] | |
| 65°C | 5 minutes[1][3] |
Note: The use of AMA requires acetyl (Ac) protected dC to avoid base modification.[2][3]
Table 3: Ultramild Deprotection Conditions
For oligonucleotides with sensitive modifications, ultramild deprotection methods are employed.[4]
| Protecting Group | Reagent | Temperature | Time |
| Isopropyl-phenoxyacetyl (iPr-Pac) | 0.05M Potassium Carbonate in Methanol | Room Temp. | 4 hours[5][6] |
| Isopropyl-phenoxyacetyl (iPr-Pac) | Ammonium Hydroxide | Room Temp. | 2 hours[5][6] |
Experimental Protocols
Protocol for Monitoring Deprotection Kinetics using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol outlines a general method for determining the deprotection kinetics of a dG protecting group from a synthetic oligonucleotide.
1. Materials and Reagents:
- Synthesized oligonucleotide with the desired dG protecting group on a solid support.
- Deprotection reagent (e.g., concentrated ammonium hydroxide, AMA, or 0.05M potassium carbonate in methanol).
- Quenching solution (e.g., acetic acid for potassium carbonate deprotection).
- HPLC grade water and acetonitrile.
- Triethylammonium acetate (TEAA) buffer (0.1 M, pH 7.0).
- Reversed-phase HPLC column (e.g., C18).
2. Experimental Procedure:
- Initiate Deprotection: Treat a known amount of the solid support-bound oligonucleotide with the chosen deprotection reagent at the desired temperature.
- Time-Point Sampling: At specific time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the deprotection solution.
- Quench Reaction: Immediately quench the deprotection reaction in the aliquot to stop further removal of the protecting group. For AMA and ammonium hydroxide, this can be achieved by flash freezing. For potassium carbonate, neutralize with acetic acid.[5]
- Sample Preparation: Dry the quenched aliquots in a vacuum concentrator. Re-dissolve the residue in a known volume of HPLC grade water.
- HPLC Analysis: Inject the samples onto the RP-HPLC system.
- Mobile Phase A: 0.1 M TEAA in water.
- Mobile Phase B: 0.1 M TEAA in 50% acetonitrile/water.[7][8]
- Gradient: A suitable gradient of mobile phase B to elute both the protected and deprotected oligonucleotide species (e.g., 5-50% B over 30 minutes).[7][8]
- Detection: Monitor the elution profile at 260 nm.
3. Data Analysis:
- Identify the peaks corresponding to the fully protected, partially deprotected, and fully deprotected oligonucleotide. The protected species will have a longer retention time due to their increased hydrophobicity.[9]
- Integrate the peak areas for each species at each time point.
- Calculate the percentage of the remaining protected oligonucleotide at each time point.
- Plot the percentage of the protected oligonucleotide against time to determine the deprotection kinetics and calculate the half-life (t½) of the protecting group under the specific conditions.
Visualizing Deprotection Concepts
To further illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Experimental workflow for determining deprotection kinetics.
Caption: Relative lability of dG protecting groups under different conditions.
Conclusion
The choice of a dG protecting group is a critical parameter in oligonucleotide synthesis that directly influences the deprotection strategy and, consequently, the overall efficiency and success of synthesizing the desired product. For standard oligonucleotides, the robust isobutyryl (ibu) group is a reliable choice, although it requires longer deprotection times. For applications demanding faster deprotection, dimethylformamidine (dmf) and acetyl (Ac) protecting groups offer a significant advantage, reducing deprotection times from hours to minutes, especially when using AMA. When synthesizing oligonucleotides with sensitive labels or modifications that cannot withstand harsh basic conditions, the isopropyl-phenoxyacetyl (iPr-Pac) group, in conjunction with ultramild deprotection reagents like potassium carbonate in methanol, provides a gentle and effective solution. By understanding the deprotection kinetics and employing the appropriate experimental protocols, researchers can optimize their oligonucleotide synthesis workflows for higher purity, yield, and efficiency.
References
- 1. scribd.com [scribd.com]
- 2. glenresearch.com [glenresearch.com]
- 3. glenresearch.com [glenresearch.com]
- 4. blog.biosearchtech.com [blog.biosearchtech.com]
- 5. glenresearch.com [glenresearch.com]
- 6. glenresearch.com [glenresearch.com]
- 7. researchgate.net [researchgate.net]
- 8. Advanced method for oligonucleotide deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. atdbio.com [atdbio.com]
The Rapid Deprotection Advantage: A Cost-Benefit Analysis of DMF-dG in Oligonucleotide Synthesis
For researchers, scientists, and drug development professionals engaged in oligonucleotide synthesis, the choice of phosphoramidite chemistry is critical to achieving high yield, purity, and efficiency. The protecting group on the 2'-deoxyguanosine (dG) monomer is a key determinant of the overall speed and success of the synthesis, particularly during the final deprotection step. This guide provides an objective comparison of N2-dimethylformamidine-2'-deoxyguanosine (DMF-dG) with other commonly used protected dG phosphoramidites, supported by experimental data and detailed protocols.
The use of the dimethylformamidine (DMF) protecting group for dG offers a significant advantage in terms of deprotection speed, being approximately four times faster to remove than the traditional isobutyryl (ibu) group.[1] This rapid deprotection is especially beneficial for the synthesis of oligonucleotides containing sensitive modifications, such as fluorescent dyes or other labile tags, which may be degraded by the harsh conditions and prolonged exposure to alkaline solutions required for removing more robust protecting groups.[1]
Comparative Performance of dG Protecting Groups
The selection of a dG protecting group impacts several key aspects of oligonucleotide synthesis, including deprotection time, final product purity, and compatibility with various deprotection reagents. While the standard isobutyryl (ibu) group is effective, its slow removal can be a bottleneck in high-throughput workflows and can potentially damage sensitive oligonucleotides.
| Protecting Group | Deprotection Conditions | Advantages | Disadvantages |
| DMF (Dimethylformamidine) | Concentrated Ammonia: 1 hour at 65°C or 2 hours at 55°C. AMA (Ammonium hydroxide/Methylamine): 5-10 minutes at 65°C.[2] | Rapid deprotection, suitable for high-throughput synthesis, ideal for G-rich sequences, and compatible with many sensitive labels. | Less stable in solution over extended periods compared to ibu-dG. |
| ibu (Isobutyryl) | Concentrated Ammonia: 8-16 hours at 55°C. | Robust and well-established, stable in solution. | Very slow deprotection, harsh conditions can degrade sensitive oligonucleotides. |
| Ac (Acetyl) | Compatible with UltraFast deprotection protocols (e.g., AMA). | Rapid deprotection. | Can be less stable during synthesis. |
| Pac (Phenoxyacetyl) | UltraMild Deprotection: Potassium carbonate in methanol (4 hours at room temperature). | Very mild deprotection conditions, suitable for extremely sensitive modifications. | Less commonly used than DMF or ibu, may be more expensive. |
| iPr-Pac (iso-Propyl-phenoxyacetyl) | UltraMild Deprotection: Potassium carbonate in methanol (4 hours at room temperature). | Very mild deprotection conditions, often used in combination with other ultramild protecting groups. | Less commonly used than DMF or ibu, may be more expensive. |
Cost-Benefit Analysis
While a direct cost comparison of phosphoramidite reagents is difficult due to proprietary pricing, a cost-benefit analysis can be made based on efficiency and performance.
Cost Considerations:
-
Reagent Cost: While the per-gram cost of this compound may be comparable to or slightly higher than ibu-dG, the overall cost of synthesis must be considered.
-
Synthesis Failure Rate: The use of a protecting group that is not well-suited for a particular sequence (e.g., ibu-dG for G-rich sequences) can lead to incomplete deprotection and failed syntheses, resulting in wasted reagents and time.
-
Instrumentation and Labor Time: The significantly shorter deprotection times offered by this compound translate directly to reduced instrument run time and hands-on labor, a major cost factor in high-throughput environments.
Benefit Considerations:
-
Increased Throughput: Rapid deprotection cycles dramatically increase the number of oligonucleotides that can be synthesized in a given period.
-
Higher Purity for Sensitive Oligonucleotides: The milder and shorter deprotection protocols compatible with this compound lead to higher purity and yield for oligonucleotides containing sensitive modifications.
-
Improved Success with Difficult Sequences: this compound is particularly advantageous for the synthesis of G-rich sequences, which are prone to incomplete deprotection with the ibu group.
Experimental Protocols
Standard Solid-Phase Oligonucleotide Synthesis Cycle
This protocol outlines the four main steps in one cycle of phosphoramidite-based solid-phase oligonucleotide synthesis.
1. Detritylation (De-blocking):
-
Reagent: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane (DCM).
-
Procedure: The 5'-O-DMT (4,4'-dimethoxytrityl) protecting group is removed from the 5'-hydroxyl of the nucleotide attached to the solid support by washing the column with the acidic solution. The resulting orange-colored DMT cation can be quantified to monitor coupling efficiency.
2. Coupling:
-
Reagents:
-
Phosphoramidite solution (e.g., this compound) in anhydrous acetonitrile.
-
Activator solution (e.g., 0.45 M 5-Ethylthio-1H-tetrazole (ETT) or 0.25 M Dicyanoimidazole (DCI) in acetonitrile).
-
-
Procedure: The phosphoramidite and activator solutions are simultaneously delivered to the synthesis column. The activator protonates the diisopropylamino group of the phosphoramidite, forming a highly reactive intermediate that couples with the free 5'-hydroxyl group of the growing oligonucleotide chain.
3. Capping:
-
Reagents:
-
Cap A: Acetic anhydride in tetrahydrofuran (THF)/lutidine.
-
Cap B: 16% N-Methylimidazole in THF.
-
-
Procedure: Any unreacted 5'-hydroxyl groups are acetylated (capped) to prevent them from participating in subsequent coupling steps, which would result in the formation of deletion mutations (n-1 sequences).
4. Oxidation:
-
Reagent: 0.02-0.05 M Iodine in THF/water/pyridine.
-
Procedure: The unstable phosphite triester linkage is oxidized to a stable phosphate triester linkage.
References
A Comparative Purity Analysis of Oligonucleotides Synthesized with DMF-dG and Ibu-dG Protecting Groups
For researchers, scientists, and drug development professionals, the purity of synthetic oligonucleotides is paramount to the success of their work. The choice of protecting groups for the nucleobases during solid-phase synthesis plays a critical role in the final purity of the oligonucleotide product. This guide provides an objective comparison of oligonucleotides synthesized using two common protecting groups for deoxyguanosine (dG): N2-dimethylformamidine (DMF) and N2-isobutyryl (Ibu).
The selection of the appropriate phosphoramidite chemistry directly impacts the efficiency of deprotection, the integrity of the final oligonucleotide, and the profile of process-related impurities. This comparison focuses on the purity outcomes associated with DMF-dG and Ibu-dG, supported by established chemical principles and analytical data.
Executive Summary
Oligonucleotides synthesized with this compound phosphoramidites generally exhibit higher purity compared to those synthesized with Ibu-dG. This is primarily attributed to the significantly faster and milder deprotection conditions required for the DMF group. The lability of the DMF group minimizes the exposure of the oligonucleotide to harsh basic conditions, thereby reducing the formation of side products and ensuring a more complete removal of the protecting group. In contrast, the more robust Ibu group requires longer and more stringent deprotection, which can lead to incomplete deprotection and degradation of sensitive oligonucleotides, resulting in a higher impurity profile.
Data Presentation: Deprotection Conditions
The rate-determining step in the deprotection of guanine is the removal of the exocyclic amine protecting group. The significant difference in the required deprotection times for this compound and Ibu-dG is a key factor influencing final product purity. Incomplete deprotection is a common source of impurities in synthetic oligonucleotides.[1][2]
| Protecting Group | Reagent | Temperature | Time | Outcome |
| This compound | Ammonium Hydroxide / Methylamine (AMA) | 65°C | 5-10 minutes | Rapid and complete deprotection, minimizing side reactions.[1][3] |
| Ibu-dG | Ammonium Hydroxide | 55°C | 8-16 hours | Slower deprotection, increasing the risk of incomplete removal and base modification. |
| This compound | Ammonium Hydroxide | 55°C | 1 hour | Faster than Ibu-dG under the same conditions, suitable for many applications.[4] |
| Ibu-dG | Ammonium Hydroxide / Methylamine (AMA) | 65°C | > 10 minutes | While faster than ammonium hydroxide alone, still slower than this compound. |
Table 1: Comparison of typical deprotection conditions for this compound and Ibu-dG.
Purity and Impurity Profile
The use of this compound is particularly advantageous for the synthesis of long oligonucleotides and those containing labile modifications, such as fluorescent dyes or other sensitive functional groups.[5] The milder deprotection conditions associated with this compound help to preserve the integrity of these modifications, leading to a purer final product.
Common impurities arising from the synthesis and deprotection process include:
-
n-1 sequences (shortmers): Resulting from incomplete coupling reactions.
-
Incompletely deprotected oligonucleotides: More prevalent with the use of the more stable Ibu-dG, where the protecting group may remain on some guanine bases.[1][2]
-
Base modifications: Can occur due to prolonged exposure to harsh deprotection conditions.
The faster deprotection kinetics of this compound, approximately four times faster than Ibu-dG, directly translates to a lower incidence of incomplete deprotection, a significant contributor to the overall purity of the final oligonucleotide product.[5]
Experimental Protocols
To assess and compare the purity of oligonucleotides synthesized with this compound and Ibu-dG, the following analytical techniques are routinely employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the analysis and purification of synthetic oligonucleotides, allowing for the separation of the full-length product from shorter failure sequences and other impurities.[6][7]
-
Method: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)
-
Column: A C18 column suitable for oligonucleotide separation.
-
Mobile Phase A: Aqueous buffer containing an ion-pairing agent (e.g., 100 mM Triethylammonium Acetate (TEAA), pH 7.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient of increasing acetonitrile concentration to elute oligonucleotides based on their hydrophobicity.
-
Detection: UV absorbance at 260 nm.
-
Analysis: The purity of the oligonucleotide is determined by integrating the peak area of the full-length product relative to the total peak area of all oligonucleotide species.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized oligonucleotide and to identify impurities.[7]
-
Method: Electrospray Ionization Mass Spectrometry (ESI-MS) often coupled with liquid chromatography (LC-MS).
-
Sample Preparation: The oligonucleotide sample is desalted prior to analysis.
-
Ionization: The sample is introduced into the mass spectrometer via electrospray ionization in the negative ion mode.
-
Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is used to accurately determine the mass-to-charge ratio (m/z) of the ions.
-
Data Analysis: The resulting mass spectrum is deconvoluted to determine the molecular weight of the oligonucleotide and any impurities present. Incomplete deprotection is readily identified by the presence of additional mass corresponding to the protecting group.
Mandatory Visualization
Figure 1: General workflow for oligonucleotide synthesis and purity analysis.
Figure 2: Comparison of deprotection pathways for this compound and Ibu-dG.
References
- 1. glenresearch.com [glenresearch.com]
- 2. Rapid identification of short oligonucleotide impurities using lithium adduct consolidated MALDI-TOF mass spectrometry | NIST [nist.gov]
- 3. scribd.com [scribd.com]
- 4. biotage.com [biotage.com]
- 5. glenresearch.com [glenresearch.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. THERAPEUTIC OLIGONUCLEOTIDES, IMPURITIES, DEGRADANTS, AND THEIR CHARACTERIZATION BY MASS SPECTROMETRY - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Deprotection Protocols for Oligonucleotides Synthesized with N2,N2-dimethylformamidine-2'-deoxyguanosine (DMF-dG)
For Researchers, Scientists, and Drug Development Professionals
The use of DMF as a protecting group for the exocyclic amine of guanine offers a significant advantage in oligonucleotide synthesis due to its lability under milder basic conditions compared to the traditional isobutyryl (iBu) group.[1][2] This allows for faster deprotection, which is particularly beneficial for the synthesis of G-rich sequences and for oligonucleotides containing base-labile modifications.[3]
This guide outlines the experimental protocols for solid-phase oligonucleotide synthesis using DMF-dG and compares various deprotection procedures, providing supporting data from publicly available resources.
Data Presentation: Comparison of Deprotection Methods for this compound
The choice of deprotection reagent significantly impacts the time and temperature required for the removal of the DMF protecting group, as well as its compatibility with other protecting groups and oligonucleotide modifications. The following table summarizes common deprotection conditions for oligonucleotides containing this compound.
| Deprotection Method | Reagent Composition | Temperature | Duration | Compatibility Notes |
| Standard Ammonia | Concentrated Ammonium Hydroxide | 55°C | 2 hours | Faster than with iBu-dG.[3] Milder conditions can be used (e.g., 1 hour at 65°C).[3][4] |
| Room Temp | 17 hours | |||
| AMA (Ammonium Hydroxide/Methylamine) | 30% Ammonium Hydroxide / 40% Methylamine (1:1 v/v) | 65°C | 10 minutes | Referred to as "UltraFAST" deprotection.[5][6][7] Requires the use of Acetyl-dC (Ac-dC) to prevent base modification.[5][6][7] |
| t-Butylamine | t-Butylamine / Water (1:3 v/v) | 60°C | 6 hours | Suitable for deprotecting A, C, and this compound.[5] |
| t-Butylamine / Methanol / Water (1:1:2 v/v) | 55°C | Overnight | Recommended for TAMRA-containing oligonucleotides.[5] | |
| Sodium Hydroxide | 0.4 M NaOH in Methanol/Water (4:1 v/v) | Room Temp | > 72 hours | This compound is remarkably resistant to this solution.[8] Not a preferred method for deprotecting this compound. In contrast, iBu-dG is deprotected in 17 hours under the same conditions.[8] |
Experimental Protocols
Solid-Phase Oligonucleotide Synthesis using this compound Phosphoramidite
This protocol describes a single cycle of nucleotide addition in solid-phase DNA synthesis. The process is repeated for each nucleotide in the desired sequence.
Materials:
-
This compound phosphoramidite
-
dA(Bz), dC(Ac), and dT phosphoramidites
-
Controlled Pore Glass (CPG) solid support
-
Activator solution (e.g., 0.45 M Tetrazole in Acetonitrile)
-
Deblocking solution (e.g., 3% Trichloroacetic acid (TCA) in Dichloromethane)
-
Capping solutions (Cap A: Acetic Anhydride/Pyridine/THF; Cap B: N-Methylimidazole/THF)
-
Oxidizer solution (e.g., 0.02 M Iodine in THF/Water/Pyridine)
-
Anhydrous Acetonitrile
Procedure:
-
Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the nucleotide attached to the solid support by treating with the deblocking solution. This exposes the 5'-hydroxyl group for the subsequent coupling reaction.
-
Coupling: The this compound phosphoramidite is activated by the activator solution and then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion mutants in subsequent cycles.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to the more stable phosphate triester linkage using the oxidizer solution.
-
Washing: The solid support is washed with acetonitrile between each step to remove excess reagents and by-products.
These steps are repeated until the desired oligonucleotide sequence is synthesized.
Deprotection Protocols
-
Transfer the solid support containing the synthesized oligonucleotide to a sealed vial.
-
Add concentrated ammonium hydroxide.
-
Cool the vial to room temperature.
-
Transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.
-
Wash the solid support with water and combine the wash with the supernatant.
-
Dry the oligonucleotide solution, for example, by using a vacuum concentrator.
Note: This protocol requires the use of Ac-dC during synthesis.
-
Transfer the solid support to a sealed vial.
-
Add a 1:1 (v/v) mixture of 30% ammonium hydroxide and 40% methylamine (AMA).
-
Cool the vial to room temperature.
-
Transfer the supernatant to a new tube.
-
Wash the support with water and combine with the supernatant.
-
Dry the oligonucleotide solution.
Visualizations
Experimental Workflow for Solid-Phase Oligonucleotide Synthesis
Caption: Workflow of solid-phase oligonucleotide synthesis and post-synthesis processing.
Comparison of Deprotection Workflows
Caption: Comparison of common deprotection workflows for oligonucleotides with this compound.
References
- 1. atdbio.com [atdbio.com]
- 2. biotage.com [biotage.com]
- 3. Fast Deprotection [qualitysystems.com.tw]
- 4. DMT-dG(dmf) Phosphoramidite | Benchchem [benchchem.com]
- 5. glenresearch.com [glenresearch.com]
- 6. glenresearch.com [glenresearch.com]
- 7. glenresearch.com [glenresearch.com]
- 8. glenresearch.com [glenresearch.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of DMF-dG
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of N,N-Dimethylformamide-deoxyguanosine (DMF-dG).
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety glasses, a lab coat, and gloves resistant to N,N-Dimethylformamide (DMF).[1] Note that latex and nitrile gloves may not offer adequate protection against DMF; if a glove is contaminated, it should be removed immediately and disposed of as hazardous waste, followed by thorough hand washing.[1] All handling of this compound and its waste should be conducted in a properly functioning fume hood to avoid inhalation of vapors.[1]
Waste Categorization and Collection
All waste containing this compound must be treated as hazardous waste.[2] This includes pure this compound, solutions containing this compound, and any materials contaminated with it, such as gloves, absorbent pads, and empty containers.
Key Waste Management Principles:
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Labeling: All waste containers must be clearly labeled as "HAZARDOUS WASTE– DMF" and include the date when waste accumulation began.[1][2]
-
Containment: Waste must be stored in a closed, leak-proof container that is compatible with DMF.[1][2] The container should be kept in a designated, well-ventilated area and within secondary containment to prevent spills.[2]
Quantitative Data for Disposal and Storage
| Parameter | Guideline | Source |
| Waste Container Fullness | Do not fill waste containers beyond 95% capacity. | [1] |
| On-site Storage Time Limit | Dispose of regularly generated chemical waste within 90 days. Some guidelines suggest a maximum of 6 months from the start of accumulation. | [1][2] |
| Spill Threshold for EHS Notification | For spills larger than 1 liter, immediately contact your institution's EHS or emergency response team. | [1] |
| Empty Container Residue | A container is considered "empty" if all waste has been removed by standard practice and no more than 2.5 cm (1 inch) of residue, or 3% by weight for containers less than 110 gallons, remains. Triple rinsing may be required for acutely hazardous waste containers. | [3] |
Step-by-Step Disposal Protocol
1. Waste Collection:
- Designate a specific, properly labeled hazardous waste container for all this compound waste.
- This includes liquid waste (e.g., from reaction work-ups, chromatography fractions) and solid waste (e.g., contaminated filter paper, pipette tips).
2. Handling Contaminated Materials:
- Sharps: Any needles or other sharps contaminated with this compound should be placed in a designated sharps container that is also labeled as hazardous waste.
- Glassware: Glassware contaminated with this compound should be decontaminated before washing. This can be done by rinsing with a suitable solvent (e.g., water, if the subsequent waste is compatible) and collecting the rinsate as hazardous waste.[2]
- Personal Protective Equipment (PPE): Contaminated gloves, lab coats, and other disposable PPE should be double-bagged and placed in the solid hazardous waste container.[2]
3. Spill Management:
- In the event of a small spill (less than 1 liter) within a fume hood, you may clean it up if you have been trained to do so.[1]
- Use a chemical spill kit with an absorbent material like sand or other non-combustible solid to contain the spill.[1]
- The absorbed material must be collected and disposed of as hazardous waste.[1]
- For larger spills, evacuate the area and contact your institution's EHS or emergency services.[1][2]
4. Arranging for Final Disposal:
- Once the waste container is nearing its capacity or the storage time limit is approaching, arrange for a waste pickup with your institution's EHS office.[1][2]
- Ensure all labeling is accurate and complete before the scheduled pickup.
- Final disposal must be conducted through an approved waste disposal plant in accordance with all federal, state, and local regulations.[4][5][6][7][8][9][10][11]
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. d3qi0qp55mx5f5.cloudfront.net [d3qi0qp55mx5f5.cloudfront.net]
- 2. lsuhsc.edu [lsuhsc.edu]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. glenresearch.com [glenresearch.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Mobile [my.chemius.net]
- 7. chempoint.com [chempoint.com]
- 8. biosearchtech.a.bigcontent.io [biosearchtech.a.bigcontent.io]
- 9. chemos.de [chemos.de]
- 10. media.knowde.com [media.knowde.com]
- 11. fishersci.com [fishersci.com]
Safeguarding Your Research: A Comprehensive Guide to Handling DMF-dG
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when handling potent chemical compounds. This guide provides essential, immediate safety and logistical information for the handling of N,N-Dimethylformamide (DMF) and 2'-Deoxyguanosine (dG), a combination frequently utilized in oligonucleotide synthesis and other biochemical applications.
DMF is a versatile organic solvent known for its ability to dissolve a wide range of substances, including 2'-Deoxyguanosine (dG), a nucleoside analogue.[1] While their combined use is integral to many research endeavors, understanding the potential hazards and implementing stringent safety protocols is critical to mitigate risks. This document outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure the safe and responsible handling of DMF-dG.
Immediate Safety and Personal Protective Equipment (PPE)
When working with this compound, a comprehensive approach to personal protection is non-negotiable. DMF is readily absorbed through the skin and can cause significant health effects, while dG, as a nucleoside analogue, requires careful handling to avoid inadvertent exposure.[2][3] The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with appropriate chemical-resistant gloves (e.g., Neoprene, Butyl rubber).[1] Note: Latex and nitrile gloves do not provide adequate protection against DMF.[2] | To prevent skin contact with DMF, which is readily absorbed and can carry dissolved substances like dG through the skin.[2] |
| Eye and Face Protection | Chemical splash goggles are mandatory. A face shield is also recommended.[1] | To protect against accidental splashes of the this compound solution, which can cause serious eye irritation.[4] |
| Body Protection | A chemical-resistant lab coat, long pants, and closed-toe shoes must be worn at all times.[1][2] | To protect the skin from potential spills and splashes. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood.[2] If the Permissible Exposure Limit (PEL) is exceeded, a NIOSH-approved respirator is required.[1] | To prevent inhalation of DMF vapors, which can be harmful.[2] |
Operational Plan: A Step-by-Step Workflow for Handling this compound
A structured operational plan is crucial for minimizing the risk of exposure and ensuring the integrity of the experiment. The following workflow provides a procedural guide for handling this compound from preparation to use.
Experimental Protocol: Preparation of a this compound Solution
-
Don Personal Protective Equipment (PPE): Before beginning any work, ensure all required PPE is worn correctly as detailed in the table above.
-
Verify Fume Hood Operation: Confirm that the chemical fume hood is functioning correctly, with the sash at the appropriate height.[2]
-
Prepare a Designated Work Area: Demarcate a specific area within the fume hood for handling this compound. Ensure it is clean and free of clutter.
-
Weighing 2'-Deoxyguanosine (dG): Carefully weigh the required amount of dG powder in a tared, clean container.
-
Dissolving dG in DMF: In the chemical fume hood, add the appropriate volume of DMF to the container with the dG.[5] Gently agitate the mixture until the dG is fully dissolved. Keep the container closed when not in use.[1]
Emergency Procedures and First Aid
In the event of an accidental exposure, immediate and appropriate action is critical.
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately remove contaminated clothing.[1] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[6][7] Seek medical attention.[1] |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[6] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air at once.[6][9] If breathing has stopped, perform artificial respiration.[6] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[4] Rinse the mouth with water.[8] Seek immediate medical attention. |
Spill Management
In the case of a spill, the following steps should be taken:
-
Evacuate and Alert: Evacuate the immediate area and alert others in the laboratory.[1]
-
Assess the Spill: For small spills within a fume hood, trained personnel may clean it up. For large spills (greater than 1L), evacuate the lab and contact the appropriate emergency response team.[2]
-
Contain and Absorb: Use a chemical spill kit with absorbent materials like sand or vermiculite to contain the spill.[10]
-
Decontaminate: Once the spill is absorbed, decontaminate the area with an appropriate cleaning agent.
-
Dispose of Waste: All contaminated materials must be disposed of as hazardous waste.[1]
Disposal Plan
Proper disposal of this compound waste is crucial to prevent environmental contamination and ensure regulatory compliance.
All waste containing this compound, including contaminated labware, gloves, and absorbent materials, must be treated as hazardous waste.[1][2] Liquid waste should be collected in a clearly labeled, tightly sealed, and chemically resistant container.[2] Solid waste should be double-bagged.[1] All waste containers must be labeled with "HAZARDOUS WASTE," the chemical contents (this compound), and the date of accumulation.[1] Waste should be stored in a designated, well-ventilated area, and disposal should be arranged through the institution's environmental health and safety office.[1][2]
By adhering to these stringent safety protocols, researchers can confidently and safely handle this compound, fostering a secure environment for scientific discovery while minimizing personal and environmental risks.
References
- 1. lsuhsc.edu [lsuhsc.edu]
- 2. d3qi0qp55mx5f5.cloudfront.net [d3qi0qp55mx5f5.cloudfront.net]
- 3. Nucleoside Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. americanbio.com [americanbio.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. nj.gov [nj.gov]
- 7. Mobile [my.chemius.net]
- 8. chemos.de [chemos.de]
- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 10. Dimethylformamide (DMF) - High-Efficiency Industrial Solvent [epchems.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
